Butyl acrylate acrylonitrile
Description
Significance of Butyl Acrylate (B77674) and Acrylonitrile (B1666552) in Polymer Chemistry
The distinct chemical nature of butyl acrylate and acrylonitrile monomers is fundamental to the versatility of their copolymers. Butyl acrylate, an acrylic acid ester, is known for imparting flexibility, impact resistance, and a low glass transition temperature to polymers. ontosight.aiwikipedia.org It is considered a "soft" monomer and is crucial in applications requiring toughness and durability. douwin-chem.com
Conversely, acrylonitrile is a vinyl monomer that provides rigidity, thermal stability, and chemical resistance to the polymer structure. ontosight.ai Its presence in the copolymer enhances properties such as strength and resistance to solvents and other chemicals. The nitrile groups in acrylonitrile are also precursors for creating nitrogen-doped carbons, which are valuable in applications like energy storage. acs.org
The copolymerization of these two monomers allows for a synergistic combination of their individual properties. By adjusting the ratio of butyl acrylate to acrylonitrile, the resulting copolymer's characteristics can be finely tuned to meet the specific demands of a particular application. This ability to tailor properties is a key driver of the ongoing research and development in this area.
Overview of Copolymerization Strategies for Tailored Polymeric Architectures
A variety of polymerization techniques are employed to synthesize poly(butyl acrylate-co-acrylonitrile) copolymers with specific architectures and properties. These methods allow for control over the molecular weight, composition, and structure of the final polymer.
Free-Radical Polymerization: This is a common method for producing these copolymers. For instance, poly(acrylonitrile-co-butyl acrylate) can be synthesized via free-radical polymerization in an aqueous medium using initiators like ceric ammonium (B1175870) nitrate. researchgate.net Emulsion polymerization, a type of free-radical polymerization, is also widely used and allows for the creation of core-shell structures. spectrabase.comgoogle.comresearchgate.net
Controlled Radical Polymerization (CRP): Techniques such as Atom Transfer Radical Polymerization (ATRP) and Nitroxide Mediated Polymerization (NMP) offer more precise control over the polymerization process. researchgate.netnih.gov SARA ATRP, a variant of ATRP, has been used to prepare well-defined polyacrylonitrile-block-poly(butyl acrylate) (PAN-b-PBA) copolymers. acs.org These controlled methods are particularly useful for creating block copolymers with specific block lengths, which in turn influences the material's nanostructure and properties. acs.orgresearchgate.net
Graft Copolymerization: This strategy involves grafting chains of one monomer onto a backbone of another. For example, poly(butyl acrylate)-grafted-poly(styrene-co-acrylonitrile) (PBA-g-SAN) can be prepared through emulsion grafting polymerization. colab.wsresearcher.liferesearchgate.net This method is often used to create impact modifiers for other plastics. colab.wsresearcher.life
The choice of copolymerization strategy is crucial in determining the final properties of the poly(butyl acrylate-co-acrylonitrile) material.
| Copolymerization Technique | Key Features | Resulting Architecture |
| Free-Radical Polymerization | Common, uses initiators | Random or statistical copolymers |
| Emulsion Polymerization | Type of free-radical, aqueous medium | Core-shell structures, latexes |
| Controlled Radical Polymerization (ATRP, NMP) | Precise control over polymer chain | Block copolymers, well-defined structures |
| Graft Copolymerization | Grafting one monomer onto another's backbone | Graft copolymers |
Historical Development and Evolution of Research on Acrylate-Acrylonitrile Copolymers
The exploration of acrylate-acrylonitrile copolymers is part of the broader history of acrylic polymer development, which began with the first synthesis of an acrylic polymer in 1880. wikipedia.org The commercial production of acrylonitrile ramped up around the 1950s, driven by the demand for acrylic fibers. nih.gov
Early research into copolymers containing both acrylate and acrylonitrile monomers includes the development of acrylonitrile styrene (B11656) acrylate (ASA) in the 1960s as a more weather-resistant alternative to acrylonitrile butadiene styrene (ABS). wikipedia.org This work involved using butyl acrylate as a rubber phase to improve the impact strength of the material. wikipedia.org Research in China on poly(butyl acrylate-styrene-acrylonitrile) graft polymers began in the 1990s, with a focus on emulsion polymerization methods. google.com
Over the years, the focus of research has evolved from basic synthesis to more sophisticated control over the polymer architecture to achieve specific functionalities. The development of controlled radical polymerization techniques in recent decades has been a significant milestone, enabling the synthesis of well-defined block copolymers for advanced applications. researchgate.netnih.gov
Current Research Landscape and Academic Relevance of Poly(Butyl Acrylate-co-Acrylonitrile) Systems
Current research on poly(butyl acrylate-co-acrylonitrile) copolymers is vibrant and diverse, with a strong emphasis on creating materials for high-performance applications. Key areas of investigation include:
Advanced Material Precursors: These copolymers are being explored as precursors for nitrogen-doped mesoporous carbons. acs.org The polyacrylonitrile (B21495) block serves as a nitrogen-rich carbon source, while the poly(butyl acrylate) block acts as a sacrificial porogen to create a porous structure. acs.org These carbon materials have potential applications in energy storage, such as supercapacitors. acs.org
Gel Polymer Electrolytes: Poly(acrylonitrile-co-butyl acrylate) is being investigated for use in gel polymer electrolytes for solid-state dye-sensitized solar cells (DSSCs). researchgate.net These copolymers can exhibit superabsorbent properties and lead to high ionic conductivity, which improves the efficiency and stability of the solar cells. researchgate.net
Toughening Agents: Graft copolymers of poly(butyl acrylate) and poly(styrene-co-acrylonitrile) are used as impact modifiers to enhance the toughness of other plastics, such as SAN resins. colab.wsresearcher.liferesearchgate.net Research in this area focuses on optimizing the core-shell structure and particle size to maximize the toughening effect. colab.wsresearcher.life
Melt Processing: Studies are being conducted to improve the melt processability of polyacrylonitrile by copolymerizing it with butyl acrylate. The incorporation of butyl acrylate disrupts the regular chain structure of PAN, lowering its glass transition temperature and making it more suitable for melt processing. nih.gov
The academic relevance of these copolymer systems is underscored by the continuous publication of research exploring their synthesis, properties, and applications in a wide range of fields, from energy to advanced composites.
| Research Area | Application | Key Findings |
| Advanced Material Precursors | Nitrogen-doped mesoporous carbons for supercapacitors | Copolymers serve as templates for porous carbon structures. acs.org |
| Gel Polymer Electrolytes | Solid-state dye-sensitized solar cells (DSSCs) | High ionic conductivity and improved solar cell efficiency. researchgate.net |
| Toughening Agents | Impact modifiers for other plastics | Enhanced toughness of resins like SAN. colab.wsresearcher.life |
| Melt Processing | Improved processing of polyacrylonitrile | Lowered glass transition temperature for easier melt processing. nih.gov |
Structure
2D Structure
Properties
CAS No. |
125005-86-9 |
|---|---|
Molecular Formula |
C10H15NO2 |
Molecular Weight |
181.23 g/mol |
IUPAC Name |
butyl prop-2-enoate;prop-2-enenitrile |
InChI |
InChI=1S/C7H12O2.C3H3N/c1-3-5-6-9-7(8)4-2;1-2-3-4/h4H,2-3,5-6H2,1H3;2H,1H2 |
InChI Key |
QSMOHLASMMAGIB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C=C.C=CC#N |
Related CAS |
137168-27-5 25567-76-4 |
Origin of Product |
United States |
Synthesis Methodologies for Poly Butyl Acrylate Co Acrylonitrile Copolymers
Controlled/Living Radical Polymerization (CRP) of Butyl Acrylate and Acrylonitrile
Controlled/living radical polymerization (CRP) techniques provide a robust framework for synthesizing well-defined polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures. acs.org These methods operate on the principle of establishing a dynamic equilibrium between a small number of active, propagating radical species and a large majority of dormant species, which minimizes irreversible termination reactions. acs.org For the synthesis of poly(butyl acrylate-co-acrylonitrile) copolymers, several CRP methods are particularly effective.
Atom Transfer Radical Polymerization (ATRP) for Block Copolymer Synthesis
Atom Transfer Radical Polymerization (ATRP) is a widely utilized CRP method for preparing block copolymers of butyl acrylate and acrylonitrile. acs.orgresearchgate.net The synthesis can proceed by polymerizing one monomer first to create a macroinitiator, which is then used to initiate the polymerization of the second monomer. The sequence of monomer addition is critical to maintaining control over the polymerization.
Research indicates that when synthesizing poly(n-butyl acrylate)-block-polyacrylonitrile (PBA-b-PAN), using a poly(n-butyl acrylate) (PBA) macroinitiator for the subsequent polymerization of acrylonitrile (AN) achieves better control when a halogen exchange technique is employed. acs.orgresearchgate.net Conversely, when a polyacrylonitrile (B21495) (PAN) macroinitiator is chain-extended with n-butyl acrylate (n-BA), the cross-propagation is well-controlled even without halogen exchange. acs.orgresearchgate.net This difference in blocking efficiency is attributed to the variations in the bond dissociation energy of the terminal carbon-halogen bond. researchgate.net A more controlled synthesis is generally observed when PBA is used as the macroinitiator compared to when PAN is the precursor. researchgate.net Supplemental activator and reducing agent (SARA) ATRP is another variant that has been successfully used to prepare these block copolymers. acs.org
Table 1: ATRP Synthesis of Poly(styrene-stat-n-butyl acrylate)
| Initiator | Catalyst System | Monomer Feed (Styrene) | Conversion (%) | Mn ( g/mol ) | Mw/Mn |
|---|---|---|---|---|---|
| N/A | CuBr/4,4'-di(5-nonyl)-2,2'-bipyridine | 0.510 | 35 | 23,000 | 1.62 |
This data is based on a representative ATRP copolymerization of styrene (B11656) and n-butyl acrylate, illustrating typical outcomes of the technique. cmu.edu
Nitroxide Mediated Polymerization (NMP) for Poly(Acrylonitrile-block-Butyl Acrylate)
Nitroxide Mediated Polymerization (NMP) is another prominent CRP technique for synthesizing block copolymers. acs.org In the context of poly(acrylonitrile-block-butyl acrylate), the success of the polymerization is highly dependent on the reaction sequence and conditions. acs.orgresearchgate.net
For the chain extension of a pre-formed poly(n-butyl acrylate) block with acrylonitrile, an efficient and controlled polymerization requires the addition of excess nitroxide. acs.orgresearchgate.net However, the reverse process—chain-extending a polyacrylonitrile macroinitiator with n-butyl acrylate—has proven to be less efficient. acs.orgresearchgate.net This latter sequence often results in bimodal molecular weight distributions as observed by Gel Permeation Chromatography (GPC), indicating a loss of control over the polymerization process. acs.orgresearchgate.net This challenge highlights the kinetic and mechanistic complexities involved in NMP when switching between different monomer families. rsc.org
Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization
Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is arguably the most versatile CRP method due to its tolerance of a wide range of monomers and reaction conditions. mdpi.com The mechanism involves a degenerative transfer process using a thiocarbonylthio compound as a chain transfer agent (CTA), which mediates the polymerization by reversibly deactivating propagating radicals. youtube.com
The RAFT polymerization of n-butyl acrylate has been shown to produce polymers with a linear increase in number-average molecular mass (Mn) as monomer conversion progresses, which is a hallmark of a controlled process. acs.org However, studies have also noted the presence of an induction period and significant rate retardation, particularly at higher concentrations of the RAFT agent. acs.org When applied to the synthesis of copolymers, RAFT allows for the creation of various architectures, including multiblock copolymers where segments of poly(butyl acrylate) and polyacrylonitrile can be arranged alternately. mdpi.com The choice of RAFT agent, initiator, and solvent is crucial for achieving excellent control over molecular weight and a low polydispersity index (PDI). rsc.org
Graft Copolymerization of Acrylonitrile and Styrene onto Poly(Butyl Acrylate)
Graft copolymerization is a powerful technique for producing materials that combine the properties of a flexible polymer backbone with rigid grafted side chains. In the case of Acrylonitrile-Styrene-Acrylate (ASA) polymers, acrylonitrile and styrene are graft-copolymerized onto a pre-existing poly(n-butyl acrylate) (PBA) rubber backbone. koreascience.kr This process is typically carried out via emulsion polymerization. koreascience.krresearchgate.net The resulting material possesses a saturated acrylate rubber core, which imparts good weatherability and impact resistance, unlike butadiene-based rubbers. koreascience.kr
Core-Shell Structured Polymer Fabrication
A key application of this graft copolymerization is the fabrication of core-shell structured particles, which are highly effective as impact modifiers for other plastics like poly(styrene-co-acrylonitrile) (SAN) and poly(vinyl chloride) (PVC). researchgate.netsemanticscholar.orgresearchgate.net In this architecture, the crosslinked poly(n-butyl acrylate) acts as the soft, rubbery core, providing energy dissipation and toughness. semanticscholar.orgresearchgate.net The poly(styrene-co-acrylonitrile) (SAN) chains are grafted from the surface of the PBA core to form a hard, rigid shell. semanticscholar.org
This shell serves two primary functions: it prevents the rubber particles from agglomerating, and its composition can be tailored to be compatible with the matrix polymer into which the core-shell particles are blended. researchgate.netresearchgate.net The synthesis is typically achieved by first polymerizing butyl acrylate to form the core latex, followed by the subsequent addition and polymerization of styrene and acrylonitrile monomers, which graft onto the core particles. researchgate.net The morphology of the final particles can be controlled by adjusting synthesis parameters, such as the amount of cross-linking agent in the core. semanticscholar.org
Influence of Core/Shell Ratio and Monomer Feed Control on Grafting
The final properties of the ASA material are heavily dependent on the structural parameters of the core-shell particles, including the core/shell ratio and the composition of the grafted shell. koreascience.krresearchgate.net Controlling the monomer feed during the shell polymerization is critical for achieving the desired graft ratio and shell composition. koreascience.kr
Research has shown that the acrylonitrile content in the grafted SAN shell has a significant impact on the mechanical properties of ASA resins when blended with a SAN matrix. researchgate.net There is an optimal AN content at which the interfacial adhesion between the ASA particles and the SAN matrix is maximized, leading to a substantial increase in toughness and notched impact strength. researchgate.net For example, one study found that the highest impact strength was achieved when the AN content of the grafted SAN shell was 21%, representing an 80% increase compared to a shell with 25% AN content. researchgate.net This demonstrates that precise control over the monomer feed during the shell grafting stage is essential for optimizing the performance of the final product.
Table 2: Effect of Acrylonitrile Content in Grafted Shell on ASA Resin Impact Strength
| AN Content in Grafted Shell (%) | Notched Impact Strength (J/m) |
|---|---|
| 21 | 277.49 |
| 25 | ~154 (calculated from 80% increase) |
Data derived from a study investigating the effect of acrylonitrile content in the shell of core-shell ASA particles on the toughness of ASA/SAN blends. researchgate.net
Terpolymerization Strategies Involving Butyl Acrylate and Acrylonitrile (e.g., with Styrene, Fumaronitrile)
The incorporation of a third monomer into the poly(butyl acrylate-co-acrylonitrile) backbone allows for the fine-tuning of polymer properties, leading to terpolymers with tailored characteristics suitable for specific applications. Strategies involving monomers such as styrene and fumaronitrile (B1194792) have been explored to enhance thermal stability, mechanical strength, and weatherability. These terpolymerizations are typically achieved through free-radical polymerization methods, including emulsion, solution, and redox polymerization techniques.
Terpolymerization with Styrene
The terpolymerization of butyl acrylate, acrylonitrile, and styrene results in acrylonitrile-styrene-acrylate (ASA) terpolymers. These materials are noted for their excellent weather resistance, impact strength, and high gloss, making them a valuable alternative to acrylonitrile-butadiene-styrene (ABS) plastics, especially for outdoor applications. The synthesis of ASA terpolymers is often carried out via emulsion polymerization, which can be designed to produce core-shell structures. In this approach, a rubbery poly(butyl acrylate) core is encapsulated by a rigid poly(styrene-co-acrylonitrile) shell. This morphology imparts both toughness and rigidity to the final material.
The properties of the resulting ASA terpolymer are highly dependent on the ratio of the three monomers, the polymerization technique, and the resulting microstructure (e.g., random vs. graft or core-shell). For instance, increasing the butyl acrylate content generally enhances the impact strength and flexibility, while a higher proportion of styrene and acrylonitrile contributes to rigidity, hardness, and chemical resistance.
While much of the literature focuses on the synthesis of ASA via graft or core-shell emulsion polymerization, the properties of randomly copolymerized terpolymers are also of interest. The glass transition temperature (Tg) of these terpolymers, a critical property, is influenced by the composition of the monomer feed. Generally, a single Tg is observed for random terpolymers, indicating a homogeneous amorphous phase.
Table 1: Properties of a Commercial Acrylonitrile Styrene Acrylate (ASA) Terpolymer
| Property | Value |
| Mechanical Properties | |
| Elastic (Young's, Tensile) Modulus | 2.6 GPa |
| Elongation at Break | 6.0 % |
| Shear Modulus | 0.8 GPa |
| Tensile Strength: Ultimate (UTS) | 55 MPa |
| Thermal Properties | |
| Glass Transition Temperature | 100 °C |
| Specific Heat Capacity | 1300 J/kg-K |
| Thermal Conductivity | 0.18 W/m-K |
| Thermal Expansion | 95 µm/m-K |
| Vicat Softening Temperature | 96 °C |
| Physical Properties | |
| Density | 1.1 g/cm³ |
| Dielectric Constant (at 1 Hz) | 3.7 |
Note: The data in this table represents typical values for a commercial ASA grade and may not correspond to a specific laboratory synthesis with defined monomer ratios.
Terpolymerization with Fumaronitrile
The inclusion of fumaronitrile as a termonomer with butyl acrylate and acrylonitrile has been investigated as a strategy to produce precursors for carbon fibers with improved thermal properties. Fumaronitrile is known to influence the cyclization process of polyacrylonitrile (PAN), which is a critical step in the formation of carbon fibers.
The synthesis of poly(acrylonitrile-co-butyl acrylate-co-fumaronitrile) terpolymers is typically carried out via redox polymerization at relatively low temperatures. A common initiator system for this process is potassium persulfate (KPS) and sodium bisulfite (SBS) in an aqueous medium. Research has shown that the incorporation of fumaronitrile can lower the initial cyclization temperature of the resulting terpolymer compared to the acrylonitrile-butyl acrylate copolymer. This is advantageous as it can reduce the energy required for the carbon fiber manufacturing process.
The composition of the monomer feed directly impacts the composition of the final terpolymer and its thermal characteristics. Studies have systematically varied the molar ratios of acrylonitrile, butyl acrylate, and fumaronitrile to observe the effects on properties such as glass transition temperature (Tg) and char yield.
Table 2: Synthesis and Thermal Properties of Poly(Acrylonitrile/Butyl Acrylate/Fumaronitrile) Terpolymers
| Sample (Molar Feed Ratio AN/BA/FN) | Polymer Composition (mol%) AN/BA/FN | Glass Transition Temperature (Tg) (°C) | Char Yield at 950°C (%) |
| 94/6/0 (Copolymer) | 93.8 / 6.2 / 0 | 72 | 39.5 |
| 92/6/2 | 91.5 / 6.1 / 2.4 | 70 | 42.1 |
| 90/6/4 | 89.2 / 6.0 / 4.8 | 68 | 44.3 |
| 88/6/6 | 87.1 / 5.9 / 7.0 | 67 | 45.1 |
Data sourced from studies by Jamil et al. on the redox polymerization of AN/BA/FN terpolymers.
The research findings indicate that as the molar percentage of fumaronitrile in the feed is increased, the glass transition temperature of the terpolymer tends to decrease slightly, while the char yield shows a significant increase. A higher char yield is desirable for carbon fiber production as it indicates a greater conversion of the precursor to carbon. The incorporation of butyl acrylate acts as an internal plasticizer, reducing the Tg and improving the processability of the polymer.
Polymerization Mechanisms and Kinetic Considerations for Butyl Acrylate Acrylonitrile Systems
Free Radical Initiation and Propagation Mechanisms in Acrylate-Acrylonitrile Copolymerization
The copolymerization of butyl acrylate (B77674) and acrylonitrile (B1666552) is initiated by the generation of free radicals. This can be achieved through the thermal decomposition of an initiator, such as azobisisobutyronitrile (AIBN), or through redox systems. For instance, a common redox system for acrylonitrile polymerization involves persulfate ions and bisulfite, which produces sulfate (B86663) and sulfite free radicals that can initiate polymerization. researchgate.net
Once an initial radical is formed, it attacks the vinyl bond of a monomer molecule, creating a new, larger radical. This new radical then propagates the chain by adding subsequent monomer units. In a copolymerization system like BA and AN, four distinct propagation reactions occur simultaneously:
A growing chain ending in a butyl acrylate radical adds another butyl acrylate monomer (kpBA-BA).
A growing chain ending in a butyl acrylate radical adds an acrylonitrile monomer (kpBA-AN).
A growing chain ending in an acrylonitrile radical adds another acrylonitrile monomer (kpAN-AN).
A growing chain ending in an acrylonitrile radical adds a butyl acrylate monomer (kpAN-BA).
The relative rates of these four reactions determine the composition and sequence distribution of the final copolymer chain. Termination of the growing chains typically occurs through radical combination or disproportionation. researchgate.net For acrylonitrile, combination is the primary termination mechanism. researchgate.net
Chain Transfer Reactions in Butyl Acrylate and Acrylonitrile Polymerization
Chain transfer is a crucial set of reactions that influences the molecular weight and architecture of the resulting polymer by transferring the radical activity from a growing chain to another molecule. researchgate.netmdpi.com
Intermolecular chain transfer to polymer (CTP) is a significant secondary reaction, particularly in acrylate polymerizations. acs.org This process involves a growing polymer radical abstracting an atom, typically a hydrogen atom, from the backbone of a "dead" (fully formed) polymer chain. mdpi.com This terminates the original growing chain and creates a new radical site on the polymer backbone, from which a new branch can grow. acs.org
In polymers containing butyl acrylate, the tertiary hydrogens on the polymer backbone are particularly susceptible to abstraction by the propagating radical. vt.edu This leads to the formation of long-chain branches, which can significantly impact the polymer's rheological properties. CTP becomes more prevalent at higher monomer conversions when the concentration of polymer chains is high. mdpi.com
Chain transfer can also occur to a monomer molecule, where the growing polymer chain abstracts an atom from an unreacted monomer. mdpi.com This terminates the existing chain and creates a new, small radical from the monomer that can initiate a new polymer chain. This reaction sets a theoretical maximum for the achievable molecular weight, as it is an inherent property of the monomer itself. mdpi.com
To precisely control the molecular weight and molecular weight distribution of the final polymer, chain transfer agents (CTAs) are often intentionally added to the polymerization system. acs.org CTAs are molecules with at least one weak chemical bond that can readily be cleaved in a reaction with a growing polymer radical. mdpi.com Common classes of CTAs include thiols (like dodecyl mercaptan) and halocarbons (such as carbon tetrabromide). mdpi.comcmu.edu
The CTA intercepts a growing radical, terminating that chain and creating a new, smaller radical from the CTA molecule. This new radical then initiates a new polymer chain. By adjusting the concentration of the CTA relative to the monomer, the average molecular weight of the polymer can be effectively regulated. acs.org Furthermore, the use of CTAs can also reduce the amount of branching in acrylate polymerizations. By providing a more favorable pathway for radical transfer, CTAs can compete with chain transfer to polymer, thereby decreasing the formation of mid-chain radicals that lead to branches.
Monomer Reactivity Ratios and Their Influence on Copolymer Composition
The composition of a copolymer is governed by the relative rates at which the two different monomers add to the growing polymer chains. This relationship is quantified by monomer reactivity ratios, denoted as r1 and r2.
For the copolymerization of acrylonitrile (M1) and butyl acrylate (M2), the reactivity ratios are defined as:
r1 = k11 / k12 : The ratio of the rate constant for an acrylonitrile-ended radical adding another acrylonitrile monomer (k11) to the rate constant of it adding a butyl acrylate monomer (k12).
r2 = k22 / k21 : The ratio of the rate constant for a butyl acrylate-ended radical adding another butyl acrylate monomer (k22) to the rate constant of it adding an acrylonitrile monomer (k21).
r1r2 ≈ 1 : Ideal or random copolymerization.
r1r2 ≈ 0 : Tendency toward alternating copolymerization.
r1r2 > 1 : Tendency toward block copolymerization (less common in free radical systems).
Research has established the reactivity ratios for the acrylonitrile and n-butyl acrylate system, providing insight into the resulting copolymer structure. acs.org
| Monomer 1 (M₁) | Monomer 2 (M₂) | Reactivity Ratio (r₁) | Reactivity Ratio (r₂) | r₁ * r₂ | Copolymer Tendency |
|---|---|---|---|---|---|
| Acrylonitrile | n-Butyl Acrylate | 1.30 | 0.68 | 0.884 | Random |
Data sourced from Brar and Saini (2005). acs.org
The values rAN = 1.30 and rBA = 0.68 indicate that a growing chain ending in an acrylonitrile radical has a preference for adding another acrylonitrile monomer. acs.org Conversely, a chain ending in a butyl acrylate radical prefers to add an acrylonitrile monomer over another butyl acrylate monomer. acs.org Because both ratios are not zero and their product is close to 1, the monomers tend to incorporate into the polymer chain in a random fashion, rather than in an alternating or blocky sequence. As the polymerization progresses, the monomer with the higher reactivity ratio (acrylonitrile) is consumed more quickly, leading to a "composition drift" where the copolymer formed later in the reaction becomes enriched in the less reactive monomer (butyl acrylate).
Kinetic Modeling and Rate Constant Determination in Butyl Acrylate-Acrylonitrile Polymerization
Kinetic modeling is a powerful tool for predicting the rate of polymerization, copolymer composition, and molecular weight development. acs.org Such models require accurate values for the various rate constants involved, including initiation, the four propagation reactions, and termination.
Determining the individual rate constants for copolymerization is complex. Often, a terminal model is used, which assumes that the reactivity of a growing chain depends only on the terminal monomer unit. In this model, the cross-propagation rate constants (k12 and k21) can be calculated from the homopolymerization propagation rate constants (k11 and k22) and the experimentally determined reactivity ratios (r1 and r2).
| Parameter | Pre-exponential Factor (A) | Activation Energy (Eₐ) |
|---|---|---|
| Propagation Rate Constant (kₚ) for Butyl Acrylate | 2.21 × 10⁷ L·mol⁻¹·s⁻¹ | 17.9 kJ·mol⁻¹ |
Data for butyl acrylate homopolymerization sourced from a critical evaluation by Asua et al. (2004). acs.org
Thermal Cyclization and Related Reactions in Acrylonitrile-Containing Copolymers
The thermal treatment of copolymers containing acrylonitrile (AN) induces significant chemical transformations, primarily the cyclization of adjacent nitrile groups. This process is a critical step in the production of carbon fibers, as it leads to the formation of a thermally stable ladder-like structure. The incorporation of comonomers, such as butyl acrylate (BA), into the polyacrylonitrile (B21495) (PAN) backbone can influence the mechanism and kinetics of these cyclization reactions.
The thermal behavior of AN copolymers with BA differs from that of pure PAN. The presence of butyl acrylate can shift the onset of cyclization to higher temperatures and decrease the intensity of the heat flow observed during thermal analysis. mdpi.com This effect is attributed to the ability of alkyl acrylates to participate in chain transfer reactions, which can interrupt the propagation of the ladder structure. mdpi.com
The introduction of a termonomer, such as fumaronitrile (B1194792) (FN), into an acrylonitrile/butyl acrylate copolymer can significantly lower the initial cyclization temperature. For instance, the initial cyclization temperature for an AN/BA copolymer was reported to be 264 °C, whereas for an AN/BA/FN terpolymer, it was observed at approximately 228 °C. mdpi.com This is attributed to the interruption of the polymer chain sequence by the FN group, which facilitates the initiation of the cyclization process. mdpi.com
The characteristics of the exothermic peak observed in Differential Scanning Calorimetry (DSC) provide insights into the cyclization reaction. The incorporation of BA and FN into the copolymer can lead to a broader exothermic peak, indicating a slower rate of heat release during stabilization. mdpi.com This is considered advantageous as it reduces the emission of volatile compounds during the process. mdpi.com
Interactive Data Table: Activation Energies for Cyclization Mechanisms
| Cyclization Mechanism | Activation Energy Range (kJ/mole) | Notes |
| Ionic | 100–130 | Initiated by carboxylic groups, which can be formed in-situ from comonomers like tert-butyl acrylate. mdpi.comnih.govnih.gov |
| Radical | 150–190 | The typical mechanism in the absence of ionic initiators. mdpi.comnih.govnih.gov |
Interactive Data Table: Effect of Fumaronitrile (FN) on Initial Cyclization Temperature
| Copolymer System | Initial Cyclization Temperature (Ti) (°C) |
| Acrylonitrile/Butyl Acrylate (AN/BA) | 264 mdpi.com |
| Acrylonitrile/Butyl Acrylate/Fumaronitrile (AN/BA/FN) | 228 mdpi.com |
Characterization Methodologies for Poly Butyl Acrylate Co Acrylonitrile Copolymers
Spectroscopic Analysis of Copolymer Structure and Composition
Spectroscopic techniques are powerful tools for probing the molecular structure and composition of poly(butyl acrylate-co-acrylonitrile). These methods rely on the interaction of electromagnetic radiation with the copolymer to provide information about its chemical bonds, monomer sequencing, and electronic structure.
Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental technique used to identify the functional groups present in the poly(butyl acrylate-co-acrylonitrile) copolymer, confirming the incorporation of both monomer units into the polymer chain. The FT-IR spectrum of the copolymer exhibits characteristic absorption bands corresponding to the vibrational modes of specific chemical bonds from both butyl acrylate (B77674) and acrylonitrile (B1666552) monomers.
Key characteristic peaks observed in the FT-IR spectrum of poly(butyl acrylate-co-acrylonitrile) include:
A strong absorption band around 2237 cm⁻¹, which is indicative of the nitrile (C≡N) stretching vibration from the acrylonitrile units.
A prominent peak at approximately 1730 cm⁻¹, corresponding to the carbonyl (C=O) stretching vibration of the ester group in the butyl acrylate units. spectroscopyonline.com
C-H stretching vibrations from the alkyl groups of butyl acrylate are typically observed in the region of 2850-3000 cm⁻¹. researchgate.net
The C-O stretching vibrations of the ester group in butyl acrylate can be found in the 1100-1200 cm⁻¹ region. spectroscopyonline.com
The presence and relative intensities of these peaks provide qualitative confirmation of the copolymer's formation. Quantitative analysis of the copolymer composition can also be performed by creating a chemometric model based on the multivariate analysis of the FT-IR spectra of copolymers with known compositions. pstc.org
Table 1: Characteristic FT-IR Absorption Bands for Poly(Butyl Acrylate-co-Acrylonitrile)
| Wavenumber (cm⁻¹) | Assignment | Associated Monomer Unit |
|---|---|---|
| ~2237 | Nitrile (C≡N) stretch | Acrylonitrile |
| ~1730 | Carbonyl (C=O) stretch | Butyl Acrylate |
| 2850-3000 | Alkyl C-H stretch | Butyl Acrylate |
| 1100-1200 | Ester C-O stretch | Butyl Acrylate |
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful and versatile techniques for the detailed microstructural analysis of copolymers. It provides quantitative information about the copolymer composition, monomer sequencing, and stereochemistry.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are routinely used to determine the composition and monomer sequence distribution in poly(butyl acrylate-co-acrylonitrile) copolymers.
¹³C NMR spectroscopy offers even greater resolution and is particularly useful for determining the monomer sequence distribution (i.e., diads, triads, etc.). The chemical shifts of the carbonyl carbon in the butyl acrylate unit and the nitrile carbon in the acrylonitrile unit are sensitive to the nature of the neighboring monomer units. researchgate.net This sensitivity allows for the quantification of different monomer sequences, such as butyl acrylate-acrylonitrile-butyl acrylate (BAB) or acrylonitrile-butyl acrylate-acrylonitrile (ABA) triads. The analysis of these triad (B1167595) sequences provides valuable insights into the copolymerization kinetics and the randomness of the monomer distribution. researchgate.net
Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), provide more detailed structural information by correlating the signals of different nuclei.
HSQC experiments correlate the chemical shifts of directly bonded protons and carbons. This helps to unambiguously assign the complex and often overlapping signals in the ¹H and ¹³C NMR spectra.
HMBC experiments reveal correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for establishing long-range connectivity and confirming the assignments of monomer sequences, including carbonyl and nitrile carbon signals. iupac.org
These advanced 2D NMR methods are invaluable for resolving complex spectral overlaps and providing a comprehensive understanding of the copolymer's microstructure. iupac.org
Ultraviolet-Visible (UV-Vis) spectroscopy can be employed to analyze chromophores within the copolymer structure. While neither butyl acrylate nor acrylonitrile has strong chromophores in the standard UV-Vis range, this technique can be useful for detecting impurities or specific end-groups that may have been introduced during polymerization. For copolymers containing chromophoric monomers like styrene (B11656), UV-Vis spectroscopy is a primary tool for determining copolymer composition. cdnsciencepub.com In the context of poly(butyl acrylate-co-acrylonitrile), UV-Vis analysis might be used to monitor the stability of the copolymer latexes, where changes in absorbance can indicate phase separation or aggregation. niscpr.res.in
Nuclear Magnetic Resonance (NMR) Spectroscopy
Chromatographic Techniques for Molecular Weight and Compositional Heterogeneity
Chromatographic techniques are essential for determining the molecular weight distribution and assessing the compositional heterogeneity of poly(butyl acrylate-co-acrylonitrile) copolymers.
Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the most common method for determining the molecular weight and molecular weight distribution (polydispersity index, PDI) of polymers. polymersource.carsc.org In SEC/GPC, the copolymer is dissolved in a suitable solvent, such as tetrahydrofuran (B95107) (THF), and passed through a column packed with porous gel. polymersource.ca Larger molecules elute faster than smaller molecules, allowing for separation based on hydrodynamic volume. By calibrating the system with polymer standards of known molecular weight, the number-average molecular weight (Mn), weight-average molecular weight (Mw), and PDI (Mw/Mn) of the copolymer can be determined. rsc.org The resulting chromatogram should ideally show a single, unimodal peak, indicating the formation of a true copolymer rather than a mixture of homopolymers. niscpr.res.inrsc.org
High-Performance Liquid Chromatography (HPLC) operating under gradient conditions can be used to separate copolymers based on their chemical composition. tue.nl This is particularly useful for analyzing the compositional heterogeneity within a copolymer sample. By carefully selecting the stationary and mobile phases, it is possible to achieve a separation where polymer chains with different butyl acrylate to acrylonitrile ratios elute at different times. This provides a more detailed picture of the chemical composition distribution, which can be influenced by the polymerization method and reaction conditions.
Table 2: Summary of Characterization Techniques and Information Obtained
| Technique | Abbreviation | Primary Information Obtained |
|---|---|---|
| Fourier Transform Infrared Spectroscopy | FT-IR | Identification of functional groups, qualitative confirmation of copolymer formation. |
| Nuclear Magnetic Resonance Spectroscopy | NMR (¹H, ¹³C, 2D) | Copolymer composition, monomer sequence distribution, stereochemistry. |
| Ultraviolet-Visible Spectroscopy | UV-Vis | Analysis of chromophores, monitoring of latex stability. |
| Size Exclusion Chromatography | SEC / GPC | Molecular weight (Mn, Mw), polydispersity index (PDI). |
| High-Performance Liquid Chromatography | HPLC | Chemical composition distribution, compositional heterogeneity. |
Gel Permeation Chromatography (GPC) for Molecular Weight Distribution
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a fundamental technique for determining the molecular weight distribution of poly(butyl acrylate-co-acrylonitrile) copolymers. lcms.cz This method separates polymer chains based on their hydrodynamic volume in solution. The analysis provides crucial data on the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which indicates the breadth of the molecular weight distribution. lcms.czgoogle.com A lower PDI value suggests a more uniform distribution of polymer chain lengths, which is often a desirable characteristic in controlled polymerization processes. acs.org
The molecular weight characteristics of these copolymers are influenced by polymerization conditions. For instance, in controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT), a linear increase in Mn with monomer conversion is typically observed, indicating a well-controlled process. acs.org
Table 1: Representative Molecular Weight Data for Acrylate-based Copolymers from GPC Analysis
| Copolymer System | Number-Average Molecular Weight (Mn) (Da) | Weight-Average Molecular Weight (Mw) (Da) | Polydispersity Index (PDI) | Reference |
|---|---|---|---|---|
| Poly(styrene-co-n-butyl acrylate) | Higher than theoretical | - | - | acs.org |
| BrPMMAm-co-nBMA | - | 74,913 | 1.92 | researchgate.net |
Gas Chromatography (GC) for Monomer Conversion and Residual Analysis
Gas Chromatography (GC) is a vital analytical tool for monitoring the progress of polymerization and quantifying residual monomers in the final poly(butyl acrylate-co-acrylonitrile) product. researchgate.net The technique is highly sensitive and robust, making it suitable for industrial quality control. polymersolutions.com Typically, a sample of the polymer is dissolved in a suitable solvent, and any unreacted butyl acrylate and acrylonitrile monomers are separated and quantified. regulations.gov
Commonly, GC is coupled with a Flame Ionization Detector (GC-FID) for quantitative analysis due to its excellent sensitivity. polymersolutions.com For more specific identification, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed, which provides both quantitative data and mass spectra for unambiguous compound identification. nih.govchromatographyonline.com Methodologies such as headspace sampling or direct thermal desorption can be used to extract volatile residual monomers from the polymer matrix for analysis. researchgate.net The determination of residual monomer content is critical, as some monomers can be toxic and their presence can affect the polymer's properties and safety. polymersolutions.com
Table 2: GC-MS Method Parameters for Residual Acrylic Monomer Analysis
| Parameter | Value | Reference |
|---|---|---|
| Column | DB-WAX | nih.gov |
| Separation Time | < 20 min | nih.gov |
| Linear Range | 1-500 mg/L | nih.gov |
| Correlation Coefficients | > 0.995 | nih.gov |
| Recoveries | 84.4% to 108.6% | nih.gov |
| Limits of Quantification (Solid Resin) | 3-50 mg/kg | nih.gov |
Polymer Chromatography for Chain Transfer Constants
The determination of chain transfer constants is crucial for understanding and controlling the branching architecture of poly(butyl acrylate-co-acrylonitrile). Interchain transfer reactions, a form of chain transfer to polymer, can significantly impact the microstructure and, consequently, the material properties. researchgate.net A method combining RAFT polymerization with polymer chromatography has been established to directly determine the interchain transfer constant (Ctr). researchgate.net
In this approach, the polymerization of one monomer (e.g., butyl acrylate) is carried out in the presence of a pre-made polymer. The resulting mixture, containing both the new homopolymer and products of interchain transfer, is then separated using polymer chromatography. By quantifying the different polymer species, the rate of interchain transfer and the corresponding chain transfer constant can be calculated. researchgate.net This technique provides valuable kinetic data for optimizing polymerization processes to achieve desired polymer architectures.
Morphological and Nanostructural Investigations
The macroscopic properties of poly(butyl acrylate-co-acrylonitrile) copolymers are intimately linked to their microscopic and nanoscopic structures. A variety of microscopy techniques are employed to visualize the surface topography, internal morphology, and dispersion of any constituent particles.
Atomic Force Microscopy (AFM) for Surface Topography and Nanostructure
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique used to generate three-dimensional images of the surface of poly(butyl acrylate-co-acrylonitrile) films and blends. scispace.com It operates by scanning a sharp tip over the sample surface, allowing for the characterization of surface roughness and the visualization of nanometer-scale features. scispace.comcore.ac.uk AFM can be used to analyze the dispersion of different phases in polymer blends containing poly(butyl acrylate), as the technique is sensitive to variations in material properties like hardness. researchgate.net
The data obtained from AFM can provide quantitative information about surface characteristics, such as average roughness (Ra). scispace.com This is particularly important for applications where surface properties, such as adhesion and wettability, are critical.
Table 3: Surface Analysis of Polymer Films Using AFM
| Polymer System | Observation | Reference |
|---|---|---|
| Poly(butyl acrylate)/Poly(methyl methacrylate) Core-Shell Latex | Investigation of surface morphology. | acs.org |
| Acrylonitrile/Acrylic Acid Copolymer Films | Characterization of surface topography and roughness. | scispace.com |
Transmission Electron Microscopy (TEM) for Internal Morphology and Particle Dispersion
Transmission Electron Microscopy (TEM) is a powerful technique for investigating the internal structure of poly(butyl acrylate-co-acrylonitrile) materials. It is particularly useful for visualizing the morphology of core-shell particles and the dispersion of different polymer phases within a blend. semanticscholar.org In core-shell latex particles, where one polymer forms a core and another forms a shell, TEM can confirm the structure and determine the size and uniformity of the particles. mdpi.comresearchgate.net For instance, in acrylonitrile-styrene-acrylate (ASA) particles used to toughen a poly(styrene-co-acrylonitrile) (SAN) matrix, TEM can reveal the core-shell structure, with the softer poly(butyl acrylate) core appearing darker than the harder SAN shell. semanticscholar.org
TEM analysis can also provide information on the average particle size and size distribution of nanoparticles within a copolymer matrix. mdpi.comnih.gov
Scanning Electron Microscopy (SEM) for Surface and Bulk Morphology
Scanning Electron Microscopy (SEM) is widely used to study the surface and bulk morphology of poly(butyl acrylate-co-acrylonitrile) copolymers and their blends. ncsu.edursc.org SEM provides images with a large depth of field, which is useful for examining the topography of fracture surfaces and understanding failure mechanisms. semanticscholar.org For example, in impact-modified SAN resins, SEM images of the fracture surfaces can reveal features like crazing and cavitation of rubbery particles, which are indicative of the toughening mechanisms at play. semanticscholar.org
SEM can also be used to assess the phase morphology of polymer blends. In immiscible blends, SEM can show the size, shape, and distribution of the dispersed phase within the continuous matrix. researchgate.net The surface morphology observed by SEM can indicate the degree of compatibility between the different polymer components. ncsu.edu
Table 4: Morphological Observations of Acrylonitrile and Acrylate Copolymers by SEM
| Copolymer/Blend | Morphological Feature | Reference |
|---|---|---|
| Poly(acrylonitrile-co-methyl methacrylate) | No phase separation observed; smooth surface for pure PAN component. | rsc.org |
| AN-co-BMA-HNC Wood Polymer Nanocomposites | Smooth surface morphology indicating good interaction between polymer and wood fiber. | ncsu.edu |
| SAN/ASA Blends (Impact-Fractured Surface) | Irregular fluctuation and numerous microvoids, indicating crazing and cavitation. | semanticscholar.org |
Small-Angle X-ray Scattering (SAXS) for Phase Segregation and Mesopore Structure
Small-Angle X-ray Scattering (SAXS) is a powerful non-destructive technique used to investigate nanoscale structural information in materials, typically ranging from 1 to 100 nm. For copolymers like Poly(Butyl Acrylate-co-Acrylonitrile), SAXS is instrumental in characterizing phase segregation, particularly in block copolymer configurations, and analyzing mesopore structures.
The technique measures the elastic scattering of X-rays as they pass through a sample, with the scattering angle being inversely related to the size of the structural features. In the context of block copolymers, SAXS can reveal the morphology and domain spacing of microphase-separated structures (e.g., lamellae, cylinders, spheres) formed by the immiscible polymer blocks.
Research on analogous acrylic block copolymers, such as poly(n-butyl acrylate)-b-poly(methyl methacrylate) (PBA-b-PMMA), demonstrates the utility of SAXS. korea.ac.krmdpi.comnih.gov In such studies, SAXS profiles are obtained at various temperatures to observe the order-disorder transition (ODT). mdpi.com Below the ODT, sharp scattering peaks indicate a well-ordered, microphase-separated structure. Above the ODT, these peaks broaden, signifying a disordered, homogeneous melt. mdpi.com By analyzing the temperature dependence of the scattering profiles using the random phase approximation (RPA) theory, the Flory-Huggins interaction parameter (χ) can be quantified. mdpi.comnih.govresearchgate.net This parameter is crucial as it describes the thermodynamics of mixing between the copolymer blocks and its temperature susceptibility. mdpi.comnih.govresearchgate.net Such analysis provides fundamental insights into the compatibility of the butyl acrylate and acrylonitrile segments and predicts their phase behavior under different conditions, which is vital for material design and application.
Thermal Analysis Techniques for Reaction Dynamics and Structural Changes
Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time while the substance is subjected to a controlled temperature program. For Poly(Butyl Acrylate-co-Acrylonitrile), Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are indispensable for understanding its thermal stability, degradation mechanisms, and phase transitions.
Thermogravimetric Analysis (TGA) provides quantitative information on the thermal stability and decomposition profile of a polymer by measuring the change in mass of a sample as it is heated at a constant rate. The resulting TGA curve plots mass loss against temperature, revealing the temperatures at which different degradation stages occur.
For Poly(Butyl Acrylate-co-Acrylonitrile) and related copolymers, TGA is used to determine the onset of decomposition and the char yield, which is the percentage of material remaining at the end of the analysis. The incorporation of butyl acrylate into a polyacrylonitrile (B21495) (PAN) system typically affects its degradation behavior. Studies show that the decomposition temperature for poly(AN-co-BuA) can be over 290°C. researchgate.net However, increasing the acrylonitrile content generally enhances thermal stability and leads to higher char yields. researchgate.net Conversely, incorporating acrylate comonomers can act as defects in the PAN chains, which may reduce the formation of the stable ladder-like structure that forms during pyrolysis, resulting in a lower char yield compared to pure PAN. mdpi.comresearchgate.net For instance, incorporating butyl acrylate into a PAN system was found to reduce the char yield to approximately 38.0%, compared to about 47.7% for pure PAN. mdpi.comresearchgate.net The activation energy for the decomposition process can also be calculated from TGA data using methods like the Coats & Redfern equation, providing deeper insights into the degradation kinetics. researchgate.net
| Copolymer System | Key Finding | Value | Reference |
|---|---|---|---|
| Poly(AN-co-BuA) | Decomposition Temperature | > 290 °C | researchgate.net |
| AN/BA Copolymer | Char Yield | ~37.1% - 38.0% | mdpi.comresearchgate.net |
| Polyacrylonitrile (PAN) Homopolymer (for comparison) | Char Yield | ~47.7% | mdpi.comresearchgate.net |
Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. hu-berlin.demit.edu It is used to detect and quantify thermal transitions such as the glass transition temperature (Tg), melting (Tm), and crystallization (Tc), as well as to measure the enthalpy of reactions. mit.edunih.gov
In the analysis of Poly(Butyl Acrylate-co-Acrylonitrile), DSC is primarily used to determine the glass transition temperature, which signals the transition from a rigid, glassy state to a more flexible, rubbery state. The Tg is a critical property that dictates the material's service temperature range. For these copolymers, the Tg is highly dependent on the comonomer composition. A single Tg is typically observed, indicating the formation of a random copolymer. nih.gov The flexible butyl acrylate units have a plasticizing effect, and increasing their content in the copolymer leads to a lower Tg. Conversely, the rigid acrylonitrile units contribute to a higher Tg. For example, an AN/BA copolymer with a 10% comonomer feed of butyl acrylate exhibited a Tg of 70°C. mdpi.comresearchgate.net Another study reported a Tg below 80°C for a poly(AN-co-BuA) copolymer, noting it was lower than that of a poly(AN-co-MMA) copolymer due to the flexible butyl group. researchgate.net
DSC also reveals exothermic events associated with the thermal stabilization of the acrylonitrile segments. itast.ir Upon heating, the nitrile groups can undergo cyclization reactions, a crucial step in the production of carbon fibers from PAN-based precursors. researchgate.netresearchgate.net This process is observed as a distinct exothermic peak in the DSC thermogram. itast.irresearchgate.net The temperature, shape, and enthalpy (ΔH) of this exotherm provide valuable information about the reaction kinetics and are influenced by the copolymer composition. itast.ir
| Copolymer System | Property | Value | Reference |
|---|---|---|---|
| AN/BA (90/10 feed) | Glass Transition Temperature (Tg) | 70 °C | mdpi.comresearchgate.net |
| Poly(AN-co-BuA) | Glass Transition Temperature (Tg) | < 80 °C | researchgate.net |
| ASA (Acrylate Component) | Glass Transition Temperature (Tg) | -50 °C | netzsch.com |
| ASA (Styrene-Acrylonitrile Component) | Glass Transition Temperature (Tg) | ~105 °C | netzsch.com |
Rheological Studies for Melt Flow and Processing Behavior
Rheology is the study of the flow and deformation of matter. Rheological studies are essential for understanding the processability of polymers, providing critical data for operations like extrusion and injection molding. mdpi.com For Poly(Butyl Acrylate-co-Acrylonitrile), rheological characterization involves measuring properties such as melt viscosity as a function of shear rate, temperature, and pressure. mdpi.complaschina.com.cn
These copolymers typically exhibit non-Newtonian, pseudoplastic (shear-thinning) behavior, where the apparent viscosity decreases as the shear rate increases. plaschina.com.cn This is a desirable characteristic for polymer processing, as it allows for easier flow through dies and molds at high processing speeds. Rheological measurements are often performed using capillary or parallel-plate rheometers. mdpi.com
Key parameters derived from these studies include:
Complex Viscosity (η)*: A measure of the material's resistance to flow under oscillatory shear.
Shear Rate and Temperature Dependence : The viscosity of the copolymer melt decreases with increasing temperature, which can be modeled to determine the flow activation energy. plaschina.com.cn This energy represents the sensitivity of the viscosity to temperature changes.
Non-Newtonian Index (n) : For a pseudoplastic fluid, this value is less than 1 and describes the degree of shear-thinning behavior. plaschina.com.cn
Studies on similar systems like Acrylonitrile-Styrene-Acrylate (ASA) show that the apparent viscosity decreases and the non-Newtonian index increases with rising temperature. plaschina.com.cn In blends, the rheological behavior can be complex, with viscosity sometimes increasing at higher temperatures under low shear conditions due to the formation of internal structures. mdpi.com Understanding these behaviors is crucial for optimizing processing parameters to achieve desired product dimensions and properties while avoiding processing defects.
Elemental Analysis for Copolymer Composition
Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements within a compound. For Poly(Butyl Acrylate-co-Acrylonitrile), this analysis provides the empirical formula of the copolymer. The presence and quantification of nitrogen are particularly important as it is unique to the acrylonitrile monomer unit.
Spectroscopic methods, especially Nuclear Magnetic Resonance (NMR), are frequently employed to determine the molar composition of copolymers. niscpr.res.inniscpr.res.in For instance, ¹H NMR analysis allows for the calculation of the copolymer composition by comparing the integrated areas of characteristic peaks corresponding to the protons of the butyl acrylate and acrylonitrile repeating units in the polymer chain. niscpr.res.in The data from elemental analysis serves as a crucial validation of the composition determined by these spectroscopic methods, ensuring the accuracy of the structural characterization.
Theoretical and Computational Investigations of Butyl Acrylate and Acrylonitrile Polymerization
Quantum Mechanical Approaches to Reaction Energetics and Pathways
Quantum mechanics (QM) offers a fundamental framework for understanding the electronic structure of molecules and the energetic changes that occur during chemical reactions. These methods are invaluable for mapping out the potential energy surfaces of polymerization reactions, identifying transition states, and calculating reaction barriers, which govern the kinetics of the process.
Density Functional Theory (DFT) for Molecular Geometries and Activation Barriers
Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry for studying large molecules and complex reaction systems due to its favorable balance of accuracy and computational cost. DFT calculations are instrumental in determining the equilibrium geometries of reactants, products, and, most importantly, the transition state structures that connect them. The energy difference between the reactants and the transition state defines the activation energy barrier, a critical parameter for understanding reaction rates.
In the context of acrylate (B77674) polymerization, DFT has been successfully employed to investigate various elementary reaction steps, including initiation, propagation, chain transfer, and termination. For instance, studies on the free-radical polymerization of acrylates have utilized DFT to elucidate structure-reactivity relationships. While specific DFT studies focusing exclusively on the butyl acrylate-acrylonitrile copolymerization are not abundant in the literature, research on related systems provides significant insights.
A computational study on bimolecular hydrogen abstractions in butyl acrylate-based free radical polymerization processes has provided valuable data on activation energies for various abstraction reactions from the monomer and the polymer backbone. nih.gov These reactions are crucial as they lead to branching and can significantly affect the final properties of the polymer. The study revealed that the presence of an electron-donating group in the vicinity of the abstracted hydrogen atom tends to lower the activation energy for the abstraction process. nih.gov Conversely, an electron-withdrawing group has the opposite effect. nih.gov Although this study did not include acrylonitrile (B1666552) as a comonomer, the principles and computational methodologies are directly applicable to the butyl acrylate-acrylonitrile system.
Table 1: DFT Calculated Activation Energies for Hydrogen Abstraction from a Poly(butyl acrylate) Backbone by a Methyl Radical
| Hydrogen Atom Site | Activation Energy (kJ/mol) |
| Primary (methyl group) | 58.6 |
| Secondary (backbone) | 41.8 |
| Tertiary (backbone) | 33.5 |
Note: The data in this table is illustrative and based on findings from studies on butyl acrylate homopolymerization. The presence of acrylonitrile units in the copolymer would influence these values.
Transition State Theory (TST) for Kinetic Coefficient Prediction
Transition State Theory (TST) provides a framework for calculating the rate coefficients of chemical reactions based on the properties of the reactants and the transition state. By combining the activation energy obtained from DFT calculations with vibrational frequency analysis, it is possible to predict the pre-exponential factor and, consequently, the temperature-dependent rate coefficient for an elementary reaction step.
Analysis of Quantum Tunneling Effects in Hydrogen Abstraction
For reactions involving the transfer of light particles, such as hydrogen atoms, there is a possibility of a quantum mechanical phenomenon known as tunneling. In this process, the particle can pass through the activation energy barrier rather than going over it, leading to a faster reaction rate than predicted by classical TST. researchgate.net This effect is particularly important at lower temperatures but can also be significant at higher temperatures for certain reactions. arxiv.orgarxiv.orgnih.gov
Molecular Dynamics and Monte Carlo Simulations for Polymer Properties and Reaction Dynamics
While quantum mechanical methods are excellent for studying individual reaction steps, they are computationally too expensive for simulating the growth of long polymer chains and the resulting macroscopic properties. For this purpose, molecular-level simulation techniques such as Molecular Dynamics (MD) and Monte Carlo (MC) are employed.
Molecular Dynamics (MD) simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the study of the dynamic evolution of the polymer chain. MD simulations can be used to predict a variety of properties of the resulting polymer, including its conformation, glass transition temperature, and mechanical properties. semanticscholar.orgrsc.orgresearchgate.net For example, MD simulations have been used to study the adsorption of poly(n-butyl acrylate) and its copolymers on various surfaces, providing insights into their adhesive properties. researchgate.net
Monte Carlo (MC) simulations, on the other hand, use random numbers to sample the vast conformational space of a polymer chain or to simulate the stochastic nature of polymerization reactions. Kinetic Monte Carlo (kMC) simulations are particularly powerful for modeling polymerization processes. bohrium.com By defining a set of possible reaction events and their probabilities (derived from their rate coefficients), kMC simulations can track the growth of individual polymer chains and provide detailed information about the molecular weight distribution, copolymer composition, and sequence distribution. researchgate.net
Recent studies have utilized kMC simulations to model the solution polymerization of butyl acrylate over a wide range of temperatures, helping to determine the best set of reaction rate coefficients to accurately predict the process. bohrium.com Furthermore, kMC simulations have been used to investigate the sequence distribution of acrylonitrile copolymers, which is crucial for understanding the properties of the final material. researchgate.net
Continuum Solvation Models in Computational Polymer Chemistry (e.g., IEF-PCM, COSMO)
Many polymerization reactions are carried out in a solvent, and the solvent can have a significant impact on the reaction kinetics and the properties of the resulting polymer. Explicitly including solvent molecules in a quantum mechanical or molecular dynamics simulation can be computationally prohibitive. Continuum solvation models offer an efficient way to account for the effect of the solvent by representing it as a continuous medium with a given dielectric constant.
Models such as the Integral Equation Formalism-Polarizable Continuum Model (IEF-PCM) and the Conductor-like Screening Model (COSMO) are widely used in computational polymer chemistry. These models can be combined with DFT calculations to study the effect of the solvent on reaction energetics and pathways. For instance, studies on chain transfer reactions of alkyl acrylates have utilized these models to understand how the polarity of the solvent affects the activation energy barriers.
Machine Learning Applications in Predicting Monomer Reactivity and Polymer Properties
In recent years, machine learning (ML) has emerged as a powerful tool in materials science, and polymer chemistry is no exception. ML models can be trained on large datasets of experimental or computational data to predict the properties of new polymers or the outcomes of polymerization reactions. nih.gov
In the context of butyl acrylate and acrylonitrile polymerization, ML has several potential applications. For instance, ML models can be trained to predict the reactivity ratios of the two monomers based on their molecular structures. nih.gov This would allow for the rapid screening of different comonomer pairs and the prediction of the resulting copolymer composition.
Table 2: Machine Learning Models for Polymer Property Prediction
| Machine Learning Model | Predicted Property | Input Features |
| Random Forest | Monomer concentration, Molar mass distribution | Time, Temperature, Initial monomer concentration |
| Kernel Density Regression | Average branching level | Time, Temperature, Initial monomer concentration |
| Artificial Neural Network | Monomer reactivity ratios | Molecular fingerprints of monomers |
This table provides examples of how different machine learning models are applied in the field of polymer chemistry.
Computational Modeling of Particle Nucleation and Growth in Emulsion Polymerization
The emulsion polymerization of butyl acrylate and acrylonitrile is a complex heterogeneous process involving several simultaneous and interacting phenomena. Computational modeling provides a powerful tool to unravel the intricate mechanisms of particle nucleation and growth, offering insights that are crucial for process optimization and the design of polymers with specific properties. Theoretical and computational investigations into this system draw upon established models for emulsion polymerization, adapting them to the specific characteristics of the comonomers.
The formation and evolution of polymer particles are governed by a series of fundamental events, including the generation of free radicals in the aqueous phase, their entry into micelles or polymer particles, and the subsequent polymerization of monomers. The primary mechanisms of particle nucleation are micellar nucleation, homogeneous nucleation, and coagulative nucleation. The growth of these particles is then dictated by the rate of polymerization within them and the transport of monomers from droplets to the particles through the aqueous phase.
Computational models for the emulsion polymerization of butyl acrylate and acrylonitrile typically employ a population balance framework. This approach allows for the tracking of the particle size distribution over time by accounting for the rates of nucleation, growth, and coagulation. The complexity of these models can range from simplified analytical expressions to detailed numerical solutions of the population balance equations.
Detailed Research Findings
While specific computational studies focusing exclusively on the butyl acrylate-acrylonitrile system are not extensively detailed in publicly available literature, the principles of modeling can be inferred from studies on related copolymer systems, such as methyl methacrylate-butyl acrylate and acrylonitrile-butadiene. nih.govconicet.gov.ar These studies highlight the importance of considering the solubility of the monomers and oligomers in the aqueous phase, which significantly influences the dominant nucleation mechanism.
For instance, in systems involving butyl acrylate, which has low water solubility, micellar nucleation is often a significant pathway. nih.gov Conversely, the higher water solubility of acrylonitrile can promote homogeneous nucleation, where oligomers precipitate from the aqueous phase to form primary particles. Coagulative nucleation, the process by which these primary particles agglomerate, is also a critical factor in determining the final particle size distribution. nih.gov
A comprehensive model for the butyl acrylate-acrylonitrile system would need to incorporate kinetic parameters for initiation, propagation, termination, and chain transfer for both monomers, as well as their reactivity ratios. The partitioning of the monomers between the aqueous phase, monomer droplets, and polymer particles is another crucial aspect that must be accurately described.
The following table presents a hypothetical set of parameters that would be essential inputs for a computational model of butyl acrylate-acrylonitrile emulsion polymerization, based on typical values found in the literature for similar acrylic systems.
| Parameter | Symbol | Typical Value/Range | Significance |
|---|---|---|---|
| Initiator Decomposition Rate Constant | kd | 1.0 x 10-5 - 1.0 x 10-4 s-1 | Determines the rate of primary radical generation. |
| Propagation Rate Constant (Butyl Acrylate) | kp,BA | 1.0 x 103 - 5.0 x 104 L mol-1 s-1 | Governs the rate of polymer chain growth. |
| Propagation Rate Constant (Acrylonitrile) | kp,AN | 1.0 x 103 - 2.0 x 104 L mol-1 s-1 | Governs the rate of polymer chain growth. |
| Reactivity Ratio (Butyl Acrylate) | rBA | 0.5 - 1.5 | Influences the copolymer composition. |
| Reactivity Ratio (Acrylonitrile) | rAN | 0.1 - 0.5 | Influences the copolymer composition. |
| Critical Micelle Concentration | CMC | 1.0 x 10-3 - 1.0 x 10-2 mol L-1 | Affects the number of micelles available for nucleation. |
The output of such computational models typically includes the evolution of monomer conversion, particle number density, and the full particle size distribution over the course of the polymerization. These predictions can then be validated against experimental data. The following interactive table illustrates the kind of predictive data a simulation could generate, showing the effect of initiator concentration on key properties of the final latex.
| Initiator Concentration (mol L-1) | Average Particle Diameter (nm) | Particle Number Density (particles L-1) | Final Monomer Conversion (%) |
|---|---|---|---|
| 0.005 | 120 | 2.5 x 1016 | 95 |
| 0.010 | 105 | 5.0 x 1016 | 98 |
| 0.015 | 90 | 7.5 x 1016 | 99 |
| 0.020 | 80 | 1.0 x 1017 | 99 |
Advanced Polymeric Material Applications Derived from Butyl Acrylate Acrylonitrile Copolymers
High-Performance Coatings and Adhesives
Copolymers of butyl acrylate (B77674) and acrylonitrile (B1666552) are integral to the formulation of advanced coatings and adhesives, offering a unique balance of properties that can be precisely controlled. Butyl acrylate, a "soft" monomer, imparts flexibility, tack, and low-temperature performance, while acrylonitrile, a "hard" monomer, contributes to strength, cohesion, and chemical resistance. nih.govgantrade.com This synergy allows for the creation of materials with tailored performance for demanding applications. tzgroupusa.comtzgroupusa.com
Tailoring Adhesion and Cohesion Properties through Copolymer Composition
The adhesive performance of a material is primarily defined by a balance between its adhesive and cohesive forces. cvut.cz Adhesion relates to the ability of the adhesive to stick to a substrate, often measured by peel resistance and tack, while cohesion is the internal strength of the adhesive, measured by shear resistance. nih.gov In butyl acrylate-acrylonitrile copolymers, the ratio of these two monomers is a critical determinant of the final adhesive properties.
An increase in the acrylonitrile (ACN) content within a poly(n-butyl acrylate-co-acrylonitrile) system leads to a significant rise in the polymer's glass transition temperature (Tg) and average molecular weight. nih.govresearchgate.net This change in polymer architecture directly impacts the adhesive's mechanical behavior. Specifically, higher ACN content enhances the cohesive strength, resulting in greater shear resistance. nih.govresearchgate.net Conversely, this increased rigidity leads to a decrease in adhesion forces, manifesting as lower peel resistance and tack. nih.govresearchgate.net This inverse relationship allows formulators to fine-tune the adhesive's characteristics for specific applications, from high-tack pressure-sensitive tapes to high-cohesion structural adhesives.
Research has quantified this relationship. In a study of pressure-sensitive adhesives (PSAs) made from n-butyl acrylate (n-BA), acrylic acid (AA), and varying amounts of acrylonitrile, a clear trend was observed. As the weight ratio of ACN increased, the cohesion forces (shear resistance) increased while adhesion forces (peel resistance and tack) decreased. nih.gov This demonstrates the critical role of copolymer composition in dictating the viscoelastic properties essential for adhesive performance.
| Property | Low ACN Content | High ACN Content | Governing Force |
|---|---|---|---|
| Peel Resistance | High | Low | Adhesion |
| Tack | High | Low | Adhesion |
| Shear Resistance | Low | High | Cohesion |
| Glass Transition Temp. (Tg) | Lower | Higher | - |
Water-Based Emulsion Systems in Coating Technologies
Butyl acrylate-acrylonitrile copolymers are frequently synthesized via emulsion polymerization to create water-based latexes for coatings and adhesives. upc.eduresearchgate.net This method is environmentally advantageous as it uses water as the dispersion medium, reducing the need for volatile organic compounds (VOCs). These acrylic emulsions are vital in the paints and coatings industry. tzgroupusa.comsinochlorine.com
The properties of the final emulsion and the resulting coating are influenced by factors such as the ratio of soft to hard monomers, the type and amount of emulsifier, and the polymerization process itself. researchgate.net For instance, in developing pressure-sensitive adhesives for glass bottle labels, emulsion polymerization is used to create a system with performance suitable for cold and wet environments. upc.edu The presence of butyl acrylate can also influence the distribution of the more water-soluble acrylonitrile monomer between the aqueous and oil phases during polymerization, affecting the final copolymer composition and properties. upc.edu
Impact Modifiers for Engineering Plastics (e.g., ASA resins for SAN, PVC, PC)
Copolymers based on butyl acrylate are extensively used as impact modifiers to enhance the toughness and durability of brittle engineering plastics. shinepolymer.com These modifiers are particularly crucial in creating Acrylonitrile Styrene (B11656) Acrylate (ASA) resins, which are used to toughen Styrene-Acrylonitrile (SAN) copolymers. researchgate.netsemanticscholar.org The saturated backbone of the poly(butyl acrylate) rubber provides excellent weather and UV resistance compared to butadiene-based rubbers, making ASA resins suitable for outdoor applications. researchgate.netgoogle.com Beyond SAN, these acrylic impact modifiers are also used to improve the mechanical properties of polyvinyl chloride (PVC) and polycarbonate (PC) and its blends (PC/ABS, PC/PBT). dow.comdow.comnovistachem.comslchemtech.com
Mechanism of Toughening in Styrene-Acrylonitrile Copolymers
The inherent brittleness of SAN resin limits its use in applications requiring high impact strength. researchgate.netsemanticscholar.org Incorporating an elastomeric phase, such as a butyl acrylate-based copolymer, is a highly effective method to dissipate impact energy and prevent catastrophic failure. The primary toughening mechanisms are crazing and cavitation. semanticscholar.org
When the modified plastic is subjected to impact, the rubbery particles of the impact modifier act as stress concentrators. This initiates the formation of numerous micro-voids, a process known as cavitation, within the rubber particles themselves. semanticscholar.orgmdpi.com Cavitation relieves the triaxial stress at the crack tip, allowing the surrounding rigid SAN matrix to deform plastically through the formation of crazes. semanticscholar.orgmdpi.com Crazes are fine, crack-like features that contain stretched polymer fibrils, and their formation absorbs a significant amount of energy, thereby increasing the material's toughness. The effectiveness of this process depends on good interfacial adhesion between the rubbery modifier and the SAN matrix, which allows for efficient stress transfer. researchgate.netsemanticscholar.org
Design of Core-Shell Modifiers for Enhanced Mechanical Performance
To achieve optimal toughening, butyl acrylate-based impact modifiers are most commonly designed with a core-shell structure. slchemtech.comspecialchem.comlgchemon.com This morphology consists of a rubbery core that is responsible for impact energy absorption and a rigid shell that ensures compatibility with the host plastic matrix. google.comlgchemon.com
The Core: The core is typically a cross-linked poly(butyl acrylate) elastomer. novistachem.comslchemtech.com The low glass transition temperature of this rubbery core allows it to remain flexible and absorb impact energy even at low temperatures. dow.comdow.comshinepolymer.com
The Shell: The shell is a polymer that is miscible or compatible with the matrix it is intended to toughen. lgchemon.com For toughening SAN or in the production of ASA resins, the shell is typically a SAN copolymer grafted onto the poly(butyl acrylate) core. researchgate.netsemanticscholar.org For modifying other plastics like PC, the shell might be poly(methyl methacrylate) (PMMA). specialchem.comshinepolymer.com This compatible shell promotes good dispersion of the modifier particles throughout the matrix and ensures strong interfacial adhesion, which is crucial for effective stress transfer from the matrix to the rubbery core. researchgate.netsemanticscholar.org
The particle size of the core-shell modifier is another critical design parameter. A pre-determined and controlled particle size allows for consistent and predictable toughening performance. specialchem.com Research has shown that a synergistic toughening effect can be achieved by using a combination of different particle sizes. researchgate.net
| Component | Material Example | Primary Function | Target Engineering Plastic |
|---|---|---|---|
| Rubbery Core | Cross-linked Poly(butyl acrylate) | Impact energy absorption, low-temperature toughness | SAN, PVC, PC, PBT |
| Grafted Shell | Poly(styrene-co-acrylonitrile) (SAN) | Compatibility and adhesion with matrix | SAN (for ASA Resins) |
| Poly(methyl methacrylate) (PMMA) | PC, PBT, PVC |
Precursors for Carbon-Based Nanostructured Materials
Polyacrylonitrile (B21495) (PAN) is a well-established and primary precursor for producing high-performance carbon fibers due to its high carbon yield and ability to form a stable, ladder-like structure upon heating. nih.govbeilstein-journals.org Copolymerization of acrylonitrile with other monomers, such as butyl acrylate, offers a strategic approach to modify the properties of the precursor, influencing the thermal stabilization process and the characteristics of the final carbon material.
The inclusion of comonomers like butyl acrylate into the PAN backbone disrupts the polymer chain regularity. mdpi.com This disruption reduces the strong dipolar interactions between the nitrile groups of PAN, which in turn lowers the polymer's glass transition temperature (Tg). mdpi.com While this can be beneficial for processing the precursor fibers, the presence of acrylate comonomers can also lower the final char yield. mdpi.com
However, block copolymers of acrylonitrile and butyl acrylate have shown promise as precursors for creating mesoporous nitrogen-doped carbons. mdpi.comkisti.re.kr In these systems, the poly(butyl acrylate) block can act as a sacrificial template. During thermal treatment (stabilization and carbonization), the PAN block converts to a carbonaceous structure, while the poly(butyl acrylate) block decomposes, leaving behind pores. mdpi.com This process allows for the creation of nanostructured carbons with controlled porosity, which are valuable for applications such as supercapacitors. mdpi.com The synthesis of terpolymers, incorporating acrylonitrile, butyl acrylate, and a third monomer, is also being explored to optimize the thermal behavior and stabilization rate for carbon fiber production. mdpi.comresearchgate.net
Synthesis of Mesoporous Nitrogen-Doped Carbons
Butyl acrylate-acrylonitrile block copolymers serve as effective precursors for the synthesis of nitrogen-doped mesoporous carbons. bath.ac.ukacs.org The process utilizes polyacrylonitrile-block-poly(n-butyl acrylate) (PAN-b-PBA) copolymers, which are synthesized through controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). acs.org In this structure, the polyacrylonitrile (PAN) block functions as a nitrogen-rich source for the final carbon material, while the poly(n-butyl acrylate) (PBA) block acts as a sacrificial porogen, meaning it is removed during a later stage to create pores. bath.ac.ukacs.org
The synthesis proceeds through a thermal annealing or carbonization procedure. acs.org When the block copolymer is heated to high temperatures (e.g., 500°C and 800°C) in an inert atmosphere, the PAN block converts into a nitrogen-doped carbon framework. bath.ac.uk Simultaneously, the PBA block thermally decomposes, leaving behind a network of well-defined mesopores. bath.ac.uk This copolymer-templating method allows for precise control over the final structure of the carbon material. The size of the mesopores can be controlled by adjusting the molecular weight of the sacrificial PBA block. acs.org
The resulting copolymer-templated nitrogen-doped carbons (CTNCs) exhibit significantly larger surface areas and higher mesoporosity compared to carbons derived from PAN homopolymers alone. bath.ac.uk These structural advantages lead to enhanced performance in applications such as environmental remediation. Research has shown that CTNCs have a strong adsorption ability for heavy metal contaminants like hexavalent chromium (Cr(VI)) and uranium (U(VI)) from aqueous media. bath.ac.uk The incorporated nitrogen atoms within the carbon framework enhance electrostatic attraction and complexation with metal ions. bath.ac.uk
Table 1: Properties of Nitrogen-Doped Carbons Derived from PAN-b-PBA
| Precursor | Carbonization Temp. (°C) | Resulting Material | Max Adsorption Capacity (Cr(VI)) | Max Adsorption Capacity (U(VI)) |
|---|---|---|---|---|
| PAN-b-PBA | 500 | CTNC-500 | 333.3 mg/g | 17.2 mg/g |
| PAN-b-PBA | 800 | CTNC-800 | Lower than CTNC-500 | Lower than CTNC-500 |
This table provides an interactive summary of research findings on the adsorption capabilities of copolymer-templated nitrogen-doped carbons.
Fabrication of Carbon Nanofibers and Nanotube Arrays
Poly(acrylonitrile-co-butyl acrylate) is a key precursor material for the fabrication of carbon nanofibers (CNFs). The most common method for producing these nanofibers is electrospinning. researchgate.netresearchgate.net In this process, a polymer solution is subjected to a high electrical voltage, causing a jet of the solution to be drawn out and elongated into extremely fine fibers, which are then collected as a nonwoven mat. researchgate.net
The fabrication of CNFs from the copolymer precursor involves three main stages:
Electrospinning: A solution of the poly(acrylonitrile-co-butyl acrylate) copolymer is electrospun to produce precursor polymer nanofibers. researchgate.netmdpi.com
Stabilization: The precursor nanofibers undergo a thermal oxidation process, typically by heating in an air atmosphere at temperatures around 250-300°C. mdpi.com This critical step converts the linear polymer chains into a more thermally stable, non-melting cyclic or "ladder-like" structure, which is essential for maintaining the fiber morphology during the subsequent high-temperature treatment. mdpi.com
Carbonization: The stabilized fibers are heated to much higher temperatures (ranging from 800°C to over 1000°C) in an inert atmosphere, such as nitrogen. mdpi.com This final stage removes most non-carbon elements, resulting in the formation of carbon nanofibers with a high carbon content.
During carbonization, the fiber diameter typically decreases. For instance, PAN-based precursor fibers with an average diameter of 322.3 nm were found to shrink to 234.6 nm after carbonization at 520°C. mdpi.com The resulting CNFs possess desirable properties such as high surface area, porosity, and electrical conductivity, making them suitable for applications in energy storage and as catalyst supports. researchgate.net
Specialty Elastomers and Rubber Modification
Copolymers of butyl acrylate and acrylonitrile are utilized in the development of specialty elastomers with unique performance characteristics. The combination of the "soft" poly(n-butyl acrylate) segments, which provide flexibility and a low glass transition temperature, with the "hard" polyacrylonitrile segments, which contribute polarity and strength, allows for the creation of advanced elastomeric materials. researchgate.netgantrade.com
Incorporation into Nitrile Butadiene Rubber (NBR) Compounds
While Nitrile Butadiene Rubber (NBR) is itself a copolymer of acrylonitrile and butadiene, its properties can be further enhanced by incorporating other acrylate monomers. rado-rubber.comekb.eg Studies have investigated the modification of NBR compounds by adding acrylate monomers and oligomers and then curing the mixture, for example, by using gamma irradiation. ekb.eg This process aims to improve the physical and mechanical properties of the final rubber product.
Research has shown that the addition of acrylate monomers to an NBR compound can significantly increase the tensile strength, particularly at lower irradiation doses (up to 50 kGy). ekb.eg Conversely, the incorporation of acrylate oligomers tends to increase the tensile strength at higher irradiation doses (above 50 kGy). ekb.eg This modification strategy allows for the tailoring of NBR properties for specific industrial and automotive applications where enhanced durability and strength are required. ekb.eg The properties of NBR are heavily dependent on its acrylonitrile content, which governs its resistance to oils and fuels. rado-rubber.comekb.eg By introducing acrylate components, compounders can further refine performance metrics like tensile strength and crosslinking density.
Functionalization for Specific Elastomeric Performance
The structure of butyl acrylate-acrylonitrile copolymers can be intentionally functionalized to create elastomers with highly specific and advanced properties, such as high-temperature elasticity and self-healing capabilities. researchgate.net One effective strategy is the synthesis of graft copolymers, where side chains of one polymer are attached to the main chain of another.
An example is the synthesis of poly(n-butyl acrylate)-g-polyacrylonitrile (PnBA-g-PAN), where polyacrylonitrile (PAN) side chains are grafted onto a poly(n-butyl acrylate) (PnBA) backbone. researchgate.net This architecture results in an elastomer that maintains its elastic properties at temperatures up to 180°C. This high-temperature performance is attributed to the cyclization of the cyano groups in the PAN side chains at elevated temperatures. Furthermore, when combined with silver nanowires, the composite elastomer exhibits autonomic healing properties. This healing ability stems from the flexibility of the polymer segments and the dynamic interaction between the silver nanowires and the cyano groups of the PAN. researchgate.net
Battery Components: Polymer Binders for Lithium-Ion Batteries
Poly(acrylonitrile-co-butyl acrylate) has emerged as a promising water-based binder for electrodes in lithium-ion batteries (LIBs). researchgate.netresearchgate.net Binders are crucial components that hold the active material particles together and adhere them to the current collector, ensuring the mechanical integrity and electrochemical performance of the electrode. bohrium.com Traditionally, organic solvent-based binders have been used, but environmental and cost considerations have driven the shift towards water-dispersed binders. mdpi.com
The poly(acrylonitrile-co-butyl acrylate) binder has demonstrated superior performance compared to the commonly used styrene-butadiene rubber (SBR) binder. researchgate.net It can be synthesized as a core-shell structure, which enhances adhesion strength and lowers kinetic resistance within the electrode. bohrium.com Furthermore, microporous membranes and gel polymer electrolytes for LIBs have been successfully prepared using this copolymer, showcasing its versatility in battery applications. researchgate.net These gel electrolytes can achieve high ionic conductivity (over 3.0×10⁻³ S/cm⁻¹) and high decomposition voltages, making them suitable for practical battery use. researchgate.net
Influence of Binder Structure on Ion Diffusion
Research indicates that polymers containing butyl acrylate and acrylonitrile monomers can readily accept and diffuse lithium ions. researchgate.net This enhanced diffusion is attributed to two key structural features:
Acrylate Ether Segment: The ether group within the acrylate component of the polymer is believed to favor and facilitate the movement of lithium ions. researchgate.net
Table 2: Chemical Compounds Mentioned
| Compound Name | Abbreviation |
|---|---|
| Butyl acrylate | BA |
| Acrylonitrile | AN |
| Poly(n-butyl acrylate) | PBA |
| Polyacrylonitrile | PAN |
| Nitrile Butadiene Rubber | NBR |
| Styrene-Butadiene Rubber | SBR |
| Hexavalent Chromium | Cr(VI) |
| Uranium | U(VI) |
Membranes for Separation Technologies (e.g., Ultrafiltration)
Copolymers of acrylonitrile and butyl acrylate are utilized in the creation of microporous membranes suitable for separation technologies like ultrafiltration. The synthesis of poly(acrylonitrile-co-butyl acrylate) can be achieved through methods such as radical emulsion polymerization. Following polymerization, the copolymer is processed into a microporous membrane using a phase inversion technique researchgate.net.
These membranes are notable for their thermal and mechanical properties. For instance, a poly(acrylonitrile-co-butyl acrylate) copolymer can exhibit a decomposition temperature exceeding 290°C, which ensures a broad and safe operational window researchgate.net. The incorporation of flexible butyl acrylate units into the polymer structure lowers the degree of crystallinity compared to other acrylonitrile copolymers, such as those with methyl methacrylate. This results in a lower glass transition temperature (Tg), which for a dried poly(acrylonitrile-co-butyl acrylate) polymer can be below 80°C researchgate.net. While research into acrylonitrile copolymers with other monomers like acrylic acid has shown that modifications can enhance properties like fouling resistance in ultrafiltration membranes for specific applications such as asphaltene removal from crude oil researchgate.netmdpi.comnih.gov, the specific performance of butyl acrylate-acrylonitrile membranes in ultrafiltration is an area of ongoing investigation. The development of these membranes holds potential for applications like gel polymer electrolytes in lithium-ion batteries, where properties such as fracture resistance and ionic conductivity are crucial researchgate.net.
Additives for Polymer Processing and Performance Enhancement
Copolymers based on butyl acrylate and acrylonitrile are integral components in additives designed to enhance the processing and performance of other thermoplastic resins. A prominent example is the Acrylonitrile Styrene Acrylate (ASA) terpolymer, a two-phase thermoplastic material. ASA typically features a core-shell structure where a soft poly(butyl acrylate) rubber core is grafted with a rigid shell of styrene-acrylonitrile (SAN) copolymer researchgate.net. When blended with other polymers, such as poly(vinyl chloride) (PVC), these ASA additives serve as impact modifiers that also improve thermal stability and processability researchgate.net.
Improving Processability and Reducing Heat Distortion
The incorporation of butyl acrylate-acrylonitrile-based additives, particularly ASA, into polymer blends can significantly improve processability and raise the heat distortion temperature (HDT). The presence of butyl acrylate as a "soft-monomer" helps to lower the glass transition temperature of the copolymer itself, which can facilitate melt processing mdpi.comgantrade.com. When ASA is blended with PVC, it enhances the thermal stability of the final product. The rubber component in ASA is more thermally stable than the polybutadiene found in Acrylonitrile Butadiene Styrene (ABS), another common impact modifier .
The addition of ASA to PVC leads to a systematic increase in the blend's heat distortion temperature and Vicat softening temperature. Research shows a linear relationship between the amount of ASA added and the increase in these thermal properties. For example, blending PVC with increasing amounts of ASA raises the HDT and Vicat softening temperature to values between those of the neat polymers . The partial miscibility of PVC and ASA, evidenced by shifts in their respective glass transition temperatures, contributes to this enhanced thermal performance . Studies on binary copolymers of acrylonitrile and n-butyl acrylate also show that the presence of butyl acrylate can shift the onset of cyclization to higher temperatures, which contributes to thermal stability during processing near melting temperatures nih.gov.
The table below illustrates the effect of ASA content on the thermal properties of PVC/ASA blends.
| Blend Composition (PVC:ASA wt%) | Heat Distortion Temperature (°C) | Vicat Softening Temperature (°C) |
| 100:0 (Neat PVC) | 64 | 77 |
| 0:100 (Neat ASA) | 77 | 91 |
This table is generated based on data indicating that the HDT and Vicat softening temperatures of the blends fall between the values of the two neat polymers and show a linear relationship with the amount of ASA added .
The table below shows the glass transition temperatures (Tg) of different acrylonitrile copolymers, highlighting the effect of the comonomer.
| Polymer | Glass Transition Temperature (Tg) (°C) |
| Polyacrylonitrile (PAN) Homopolymer | 210 |
| AN/BA Copolymer (10% Butyl Acrylate) | 70 |
| AN/EHA Copolymer (10% Ethyl Hexyl Acrylate) | 63 |
Data sourced from research on terpolymers for carbon fiber precursors mdpi.com.
Environmental Fate and Degradation Pathways of Butyl Acrylate and Acrylonitrile Non Toxicological Aspects
Abiotic Degradation Mechanisms in Environmental Compartments
Abiotic degradation involves the breakdown of chemical substances through non-biological processes. For butyl acrylate (B77674) and acrylonitrile (B1666552), the primary abiotic mechanisms are photochemical oxidation in the atmosphere and volatilization from aquatic and terrestrial systems.
Photochemical Oxidation in the Atmosphere (e.g., reaction with hydroxyl radicals)
Once released into the atmosphere, both butyl acrylate and acrylonitrile are susceptible to degradation by photochemically-produced hydroxyl radicals (•OH). This oxidative process is a major pathway for their removal from the air.
Vapor-phase n-butyl acrylate is degraded in the atmosphere by reaction with hydroxyl radicals nih.gov. The atmospheric lifetime of similar acrylate esters, such as ethyl acrylate, when determined by reaction with OH radicals is estimated to be approximately 16.2 hours researchgate.net. The reaction with hydroxyl radicals is a significant factor in the atmospheric fate of these compounds copernicus.orgnih.gov.
For acrylonitrile, the estimated half-life for its reaction with hydroxyl radicals in the air is between 1.2 and 12 hours. This rapid degradation prevents long-term persistence in the atmosphere. The primary atmospheric degradation pathway for acrylonitrile is its reaction with photochemically produced hydroxyl radicals.
Table 1: Atmospheric Photochemical Oxidation Data
| Compound | Reactant | Estimated Half-life |
| Butyl Acrylate | Hydroxyl Radicals (•OH) | ~16.2 hours (based on ethyl acrylate) |
| Acrylonitrile | Hydroxyl Radicals (•OH) | 1.2 - 12 hours |
Volatilization from Aqueous and Terrestrial Environments
Volatilization is the process by which a substance evaporates from a liquid or solid phase into the surrounding air. The tendency of a chemical to volatilize from water is described by its Henry's Law constant.
Butyl Acrylate: With a reported Henry's Law constant estimated as 4.6 x 10⁻⁴ atm-cu m/mole, n-butyl acrylate is expected to volatilize from water surfaces nih.gov. Based on this value, the volatilization half-life from a model river (1 m deep, flowing 1 m/sec, wind velocity of 3 m/sec) is estimated to be approximately 5.6 hours, and from a model lake (1 m deep), it is estimated to be about 4.5 days nih.gov. This suggests that volatilization is a significant transport mechanism for butyl acrylate from aquatic environments to the atmosphere.
Acrylonitrile: Acrylonitrile has a Henry's Law constant of 1.38 x 10⁻⁴ atm-cu m/mole nih.gov. This value indicates that acrylonitrile is also expected to volatilize from water surfaces. The estimated volatilization half-life from a model river is about 7 hours, and from a model lake, it is approximately 4 days nih.gov. Due to its volatility, acrylonitrile released to water will partition to the atmosphere.
Table 2: Volatilization Potential of Butyl Acrylate and Acrylonitrile
| Compound | Henry's Law Constant (atm-cu m/mole) | Estimated Volatilization Half-life (Model River) | Estimated Volatilization Half-life (Model Lake) |
| n-Butyl Acrylate | 4.6 x 10⁻⁴ | ~5.6 hours | ~4.5 days |
| Acrylonitrile | 1.38 x 10⁻⁴ | ~7 hours | ~4 days |
Biotic Degradation Processes by Microorganisms
Biotic degradation, or biodegradation, is the breakdown of organic matter by living organisms, primarily microorganisms. This is a crucial process for the removal of butyl acrylate and acrylonitrile from soil and water environments.
Aerobic Biodegradation in Water and Soil
Under aerobic conditions (in the presence of oxygen), both butyl acrylate and acrylonitrile can be effectively degraded by various microorganisms.
Butyl Acrylate: Studies have shown that butyl acrylate is readily biodegradable icm.edu.pl. The bacterium Pseudomonas fluorescens has been identified as a strain that can effectively utilize butyl acrylate as its sole source of carbon and energy icm.edu.plicm.edu.pl. The degradation process involves the breakdown of the ester into acrylic acid and butanol icm.edu.pl.
Acrylonitrile: Aerobic biodegradation of acrylonitrile has been observed in various surface soils oup.com. Several bacterial strains, including Pseudomonas aeruginosa and Corynebacterium sp., have demonstrated the ability to degrade acrylonitrile tums.ac.irresearchgate.net. The microbial degradation of acrylonitrile can proceed through a two-step pathway, first to acrylamide and then to acrylic acid and ammonia nih.gov. Another pathway involves the direct transformation of acrylonitrile to acrylate by the enzyme nitrilase ethz.ch.
Anaerobic Degradation Potential
Anaerobic degradation occurs in environments devoid of oxygen. While aerobic biodegradation is generally more rapid for these compounds, anaerobic pathways can also contribute to their breakdown.
Butyl Acrylate: Information on the anaerobic degradation of butyl acrylate is less prevalent in scientific literature compared to aerobic degradation. However, the general biodegradability of acrylates suggests that under certain anaerobic conditions, microbial breakdown may occur, albeit likely at a slower rate.
Acrylonitrile: Research has indicated that acrylonitrile can be utilized as a substrate by denitrifying bacteria under anoxic (low oxygen) conditions nih.gov. Strains such as Acidovorax facilis B and Pseudomonas nautica have been shown to use acrylonitrile for denitrification nih.gov. This demonstrates the potential for acrylonitrile to be degraded in anaerobic or anoxic environments, such as in some wastewater treatment processes and deeper soil layers.
Factors Influencing Degradation Rates (e.g., concentration, microbial acclimation)
The rate of biodegradation of butyl acrylate and acrylonitrile is not constant and can be influenced by several environmental and chemical factors.
Concentration: The concentration of the compound can significantly impact its degradation rate. For butyl acrylate, the initial substrate concentration influences the specific growth rate of biodegrading bacteria, a relationship that can be described by the Haldane equation, which accounts for substrate inhibition at high concentrations icm.edu.pl. Similarly, for acrylonitrile, degradation of higher concentrations (e.g., 500 and 1,000 ppm) in soil has been observed to be relatively slow, potentially due to inhibitory effects of the parent compound on the microbial populations oup.com. Studies have shown that while lower concentrations of acrylonitrile are readily degraded, higher concentrations can be toxic to microorganisms and inhibit the degradation process tums.ac.ir.
Microbial Acclimation: The prior exposure of a microbial community to a particular compound can lead to acclimation, resulting in faster degradation rates. For acrylonitrile, acclimation of microorganisms has been shown to be a necessary step for its degradation in some soil types oup.com. The acclimation of microbes to acrylonitrile can be accelerated by factors such as increased initial microbial concentrations and the presence of other biodegradable substrates iwaponline.com. Adapted microbial cultures have shown the capability to degrade various organonitriles, including acrylonitrile nih.gov.
Other factors that can influence the rate of biodegradation for both compounds include temperature, pH, and the availability of nutrients. For instance, the optimal pH and temperature for the degradation of acrylonitrile by Arthrobacter nitroguajacolicus were found to be 6 and 30°C, respectively nih.gov.
Environmental Mobility and Distribution in Soil-Water Systems
The environmental mobility and distribution of chemical compounds in soil-water systems are governed by a series of physical and chemical properties that dictate their partitioning between the solid, liquid, and gas phases within these environments. For butyl acrylate and acrylonitrile, their behavior is characterized by their potential for movement through the soil profile, volatilization from soil and water surfaces, and their tendency to adsorb to soil particles.
Butyl Acrylate
Research indicates that butyl acrylate is not expected to bind significantly to soil or sediment. arkema.com This is supported by its soil sorption coefficient (Koc), a measure of its tendency to partition between organic carbon in the soil and the soil solution. Reported Koc values for n-butyl acrylate range from 40 to 148, which suggests that the compound is expected to have high to very high mobility in soil. nih.gov One study notes a log Koc of 1.95, similarly indicating a low potential for adsorption. arkema.com The mobility of butyl acrylate in soil has been generally classified as ranging from 'medium' to 'very high'. nih.gov
Given its estimated Henry's Law constant of 4.6 x 10⁻⁴ atm-m³/mole, volatilization from moist soil surfaces is anticipated to be a significant environmental fate process. nih.gov Biodegradation is also a key process, as butyl acrylate is considered to be easily biodegradable. nih.govicm.edu.pl It is unlikely to persist in the environment due to rapid biodegradation. arkema.com Accumulation of butyl acrylate has not been observed in soil. icm.edu.pl
Table 1: Environmental Mobility Parameters for Butyl Acrylate
| Parameter | Value | Interpretation | Source |
|---|---|---|---|
| Log Koc | 1.95 | Low adsorption potential | arkema.com |
| Koc Values | 40 - 148 | High to very high mobility in soil | nih.gov |
| Henry's Law Constant | 4.6 x 10⁻⁴ atm-m³/mole | Expected to volatilize from water surfaces | nih.gov |
| Biodegradation | Rapid | Unlikely to persist in the environment | arkema.comicm.edu.pl |
Acrylonitrile
Acrylonitrile demonstrates a high degree of mobility in soil with a potential to migrate into groundwater. cdc.gov It shows little inclination to adsorb to sediment or soil particles. who.int The estimated soil sorption coefficient (Koc) for acrylonitrile is 29, which indicates very high mobility in soil. nih.gov
The Henry's Law constant for acrylonitrile is reported as 1.38 x 10⁻⁴ atm-m³/mole, suggesting that volatilization from water surfaces is an expected pathway for its distribution in the environment. nih.gov While it is readily soluble in water, its primary environmental releases are through underground injection and atmospheric emissions. cdc.govwho.int Acrylonitrile is subject to biodegradation by microorganisms in soil, with studies showing its degradation in various surface soils. who.int However, at high concentrations, biodegradation may be inhibited. cdc.gov
Table 2: Environmental Mobility Parameters for Acrylonitrile
| Parameter | Value | Interpretation | Source |
|---|---|---|---|
| Koc | 29 (estimated) | Very high mobility in soil | nih.gov |
| Log Kow | 0.25 | Low potential for bioaccumulation | who.int |
| Henry's Law Constant | 1.38 x 10⁻⁴ atm-m³/mole | Expected to volatilize from water surfaces | nih.gov |
| Water Solubility | 75.1 g/L at 25°C | Soluble in water | who.int |
Future Research Directions and Emerging Trends in Poly Butyl Acrylate Co Acrylonitrile Systems
Development of Novel Controlled Polymerization Techniques for Enhanced Architectural Control
The precise control over copolymer architecture—including molecular weight, composition, and block sequence—is paramount for tailoring the macroscopic properties of PBA-co-PAN materials. Future research is intensely focused on advancing controlled polymerization techniques to achieve unprecedented levels of architectural precision.
Reversible Deactivation Radical Polymerization (RDRP) methods are at the forefront of this effort. Techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are being refined for the synthesis of well-defined PBA-co-PAN copolymers. For instance, Supplemental Activator and Reducing Agent (SARA) ATRP and electrochemically mediated ATRP have been successfully employed to prepare poly(acrylonitrile)-block-poly(butyl acrylate) (PAN-b-PBA) block copolymers. acs.org These methods allow for the synthesis of polymers with predictable molecular weights and low dispersity. Similarly, RAFT polymerization, utilizing agents like dibenzyl trithiocarbonate, has demonstrated excellent control over the copolymerization of n-butyl acrylate (B77674) with other monomers, achieving random distributions when desired. researchgate.netrsc.org
Another promising avenue is organotellurium-mediated radical polymerization (TERP), which has been used to synthesize high molecular weight poly(butyl acrylate) with low dispersity, even in emulsion systems. bohrium.com The exploration of nitroxide-mediated polymerization (NMP), using moderators like N-tert-butyl-N-[1-diethylphosphono-(2,2-dimethylpropyl)] nitroxide (DEPN), has also shown a controlled character for both styrene (B11656) and n-butyl acrylate polymerization. cmu.edu
Future work in this area will likely focus on developing more robust and versatile catalysts and chain transfer agents that are tolerant to a wider range of functional groups and reaction conditions. The goal is to create complex architectures such as graft, star, and hyperbranched copolymers with high precision, which are currently challenging to synthesize. mdpi.comresearchgate.net
Table 1: Comparison of Controlled Polymerization Techniques for Acrylate Copolymers
| Technique | Key Features | Advantages for PBA-co-PAN | Representative Research Findings |
|---|---|---|---|
| ATRP (e.g., SARA, e-ATRP) | Uses a transition-metal catalyst to reversibly activate/deactivate polymer chains. | Enables synthesis of well-defined block copolymers (PAN-b-PBA). acs.org | Synthesis of PAN-b-PBA as precursors for mesoporous nitrogen-doped carbons. acs.org |
| RAFT Polymerization | Employs a chain transfer agent to mediate polymerization via a reversible addition-fragmentation mechanism. | Excellent control over molecular weight and low polydispersity for acrylate copolymers. researchgate.netrsc.org | Reactivity ratios close to unity, indicating random copolymer distribution. rsc.org |
| TERP | Utilizes organotellurium compounds as chain transfer agents. | Allows for synthesis of high molecular weight polymers (>5 x 10^5 g/mol ) with low dispersity (<1.5) in emulsion. bohrium.com | Synthesis of high molecular weight PBA and diblock copolymers. bohrium.com |
| NMP | Uses stable nitroxide radicals to control the growing polymer chain. | Demonstrates controlled character for acrylate polymerization. cmu.edu | Kinetic studies show a pseudo-stationary state with constant radical concentrations. cmu.edu |
Integration of Sustainable Monomer Sources and Green Chemistry Principles in Synthesis
The polymer industry's shift towards sustainability is a major driver of current research. For PBA-co-PAN, this involves two primary strategies: sourcing monomers from renewable feedstocks and adopting greener synthesis processes.
The acrylate component can also be sourced from biomass. Terpenes and terpenoids, such as α-pinene, β-pinene, and limonene, are being investigated as potential bio-sources for acrylate monomers. acs.org For example, pinene-derived acrylates have been successfully synthesized and used in emulsion copolymerization with butyl acrylate. rsc.org Research is also exploring the use of vegetable oils as a source for acrylic monomers. nsf.gov
Future efforts will concentrate on optimizing the catalytic pathways from biomass to high-purity monomers, improving yields, and ensuring economic viability. The development of polymerization processes that use water as a solvent, minimize energy consumption, and reduce waste are central to applying green chemistry principles. rsc.org
Advanced Design of Multifunctional Poly(Butyl Acrylate-co-Acrylonitrile) Composites and Nanomaterials
The integration of PBA-co-PAN into composites and nanomaterials unlocks a vast range of functionalities beyond the capabilities of the neat copolymer. Research is focused on designing advanced materials for structural, electronic, and thermal applications.
A key area is the development of composites incorporating carbon-based nanomaterials like carbon nanotubes (CNTs) and graphene. mdpi.com These fillers can impart exceptional mechanical strength, thermal stability, and electrical conductivity. mdpi.commdpi.com Achieving uniform dispersion and strong interfacial adhesion between the polymer matrix and the nanofillers is a critical challenge being addressed through various surface functionalization strategies. mdpi.com
PBA-co-PAN itself can serve as a precursor for functional nanomaterials. For instance, PAN-b-PBA block copolymers can be pyrolyzed to create mesoporous nitrogen-doped carbons. acs.org In this system, the PAN block serves as the nitrogen-rich carbon source, while the PBA block acts as a sacrificial template to generate pores. The size of these mesopores can be controlled by adjusting the molecular weight of the PBA block. acs.org
Furthermore, the development of core-shell nanoparticles represents another significant trend. google.commdpi.com By controlling the polymerization process, it's possible to create particles with a PBA-co-PAN core and a shell of a different polymer, or vice-versa. google.com This morphology is useful for creating impact modifiers and advanced coatings. google.comsemanticscholar.org For example, poly(butyl acrylate-styrene-acrylonitrile) graft copolymers with a cross-linked polyacrylate rubber core and a styrene-acrylonitrile shell exhibit excellent weather resistance and mechanical properties. google.com
Future research will explore the synergistic effects of combining different types of fillers and creating hierarchical structures to achieve multifunctionality, such as materials that are simultaneously lightweight, strong, conductive, and self-healing. mdpi.comsciencesconf.org
Predictive Modeling and Artificial Intelligence in Copolymer Design and Process Optimization
The traditional trial-and-error approach to polymer design is being superseded by computational methods, including predictive modeling and artificial intelligence (AI). These tools can accelerate the development of new PBA-co-PAN systems with desired properties while optimizing synthesis processes.
Exploration of New Applications in Energy Storage and Conversion Technologies
The unique combination of properties offered by PBA-co-PAN copolymers makes them attractive candidates for emerging applications in energy technologies. Research is actively exploring their use in batteries, supercapacitors, and other energy devices.
One of the most promising areas is in gel polymer electrolytes (GPEs) for lithium-ion batteries. Microporous membranes made from poly(acrylonitrile-butyl acrylate) can be loaded with a liquid electrolyte to form a GPE. researchgate.net These GPEs exhibit high ionic conductivity (in excess of 3.0 × 10⁻³ S·cm⁻¹ at room temperature) and excellent electrochemical stability, with a decomposition voltage over 6.6 V. researchgate.net The combination of mechanical strength from the membrane and high ionic conductivity makes these materials promising for safer and more reliable batteries. researchgate.net
The copolymer also finds use as a binder for high-capacity anodes, such as silicon. Silicon anodes suffer from large volume changes during charging and discharging, which can lead to electrode failure. bohrium.com A multi-functional, cross-linkable binder incorporating butyl acrylate segments can improve the cycling stability of Si anodes. The butyl groups help the electrolyte wet the electrode, facilitating rapid lithium-ion diffusion, while the cross-linked network maintains the structural integrity of the electrode. bohrium.com
Furthermore, as mentioned previously, PBA-co-PAN can be used as a precursor for nitrogen-doped carbons. acs.org These materials have potential applications as metal-free catalysts and as electrode materials for supercapacitors and batteries, where the nitrogen doping can enhance electrical conductivity and provide active sites for electrochemical reactions. acs.orgmdpi.com
Future work will focus on optimizing the composition and structure of PBA-co-PAN to enhance ionic conductivity, improve interfacial stability with electrodes, and increase the energy and power density of energy storage devices. researchgate.netmdpi.com
Fundamental Studies on Interfacial Phenomena and Adhesion Mechanisms at Complex Interfaces
The performance of PBA-co-PAN in applications such as adhesives, coatings, and composites is critically dependent on its behavior at interfaces. A fundamental understanding of interfacial phenomena and adhesion is therefore essential for designing better materials.
Adhesion is not merely a two-dimensional phenomenon but involves a three-dimensional "interphase" region with properties distinct from the bulk materials. oapen.org Advanced analytical techniques are required to characterize these complex interfaces. Future research will increasingly employ sophisticated methods to probe the molecular structure and dynamics at polymer-polymer and polymer-substrate interfaces. springerprofessional.de
In multilayered systems, interfacial instabilities and reactions can occur during processing, such as coextrusion. nih.gov These phenomena can lead to roughening of the interface and the in-situ formation of block or graft copolymers, which can either strengthen or weaken adhesion depending on the system. nih.gov Understanding and controlling these reactions is key to manufacturing multilayer films with desired properties.
For PBA-co-PAN adhesives and coatings, the interaction with various substrates is crucial. The copolymer's balance of polar (acrylonitrile) and non-polar (butyl acrylate) segments influences its wetting and bonding characteristics. Research will continue to investigate how copolymer composition, molecular weight, and architecture affect surface energy, molecular entanglement, and the formation of chemical bonds across the interface to optimize adhesion performance. springerprofessional.de
Q & A
Q. What are the key advantages of copolymerizing butyl acrylate with acrylonitrile in polymer synthesis?
Copolymerization disrupts strong dipole-dipole interactions in polyacrylonitrile (PAN), improving processability by reducing melting points and enhancing thermal stability (decomposition temperatures increase by ~20–40°C). This is achieved by incorporating butyl acrylate’s flexible alkyl chains, which reduce crystallinity . Methodologically, differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are critical for characterizing these effects.
Q. Which experimental techniques are recommended for synthesizing butyl acrylate-acrylonitrile copolymers?
Emulsion polymerization is widely used, with optimized monomer ratios (e.g., 50–85% butyl acrylate, 4–28% acrylonitrile, and 5–30% methacrylate/acrylate derivatives) to balance flexibility and thermal resistance . Radical initiators like potassium persulfate are typical, and post-synthesis analysis should include Fourier-transform infrared spectroscopy (FTIR) for functional group validation and gel permeation chromatography (GPC) for molecular weight distribution .
Q. How can researchers assess the environmental and health risks of acrylonitrile in laboratory settings?
Acrylonitrile is classified as highly flammable, explosive, and toxic (H.I.+E.+T.) . Use fume hoods, explosion-proof equipment, and personal protective gear. Biomarker monitoring (e.g., urinary N-acetyl-S-cyanoethylcysteine) is recommended for exposure assessment, alongside air sampling near reaction vessels .
Advanced Research Questions
Q. How can contradictory data on copolymer properties be resolved?
Discrepancies in decomposition temperatures or mechanical properties often arise from variations in monomer ratios, crosslinking agents, or initiator concentrations. Systematic Design of Experiments (DoE) with controlled variables (e.g., acrylonitrile content from 4% to 28%) and multivariate regression analysis can isolate key factors . Cross-validation using multiple characterization methods (e.g., TGA, dynamic mechanical analysis) is essential .
Q. What strategies mitigate bias in toxicological studies of acrylonitrile-containing systems?
Follow tiered risk-of-bias assessments:
Q. How can monomer ratios be optimized for niche applications, such as UV-resistant coatings?
For UV resistance, incorporate 7–15% acrylonitrile to enhance polarity and weathering resistance, balanced with 60–75% butyl acrylate for low-temperature flexibility. Advanced techniques like atomic force microscopy (AFM) can map surface morphology, while accelerated UV aging tests (e.g., QUV testing) validate performance .
Q. What catalytic systems enable sustainable synthesis of acrylonitrile for copolymer production?
Renewable acrylonitrile can be produced via lignocellulosic sugar conversion using bifunctional catalysts (e.g., acid-base pairs for dehydration and nitridation). Recent studies highlight Au-MoO3 catalysts achieving >80% yield at 300°C . Life-cycle assessment (LCA) is critical to evaluate environmental trade-offs compared to petroleum-based routes .
Data Gaps and Research Priorities
- Environmental exposure : Limited data on acrylonitrile in groundwater near industrial sites require targeted sampling and isotopic tracing .
- Advanced composites : Explore terpolymers with styrene or vinyl acetate for tailored glass transition temperatures (Tg) and mechanical properties .
- Toxicokinetics : Develop physiologically based pharmacokinetic (PBPK) models for acrylonitrile metabolite quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
